molecular formula C37H52ClN3O10S B8245688 BDM31827

BDM31827

Cat. No.: B8245688
M. Wt: 766.3 g/mol
InChI Key: LJFFDOBFKICLHN-MPANZJHRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BDM31827 is a useful research compound. Its molecular formula is C37H52ClN3O10S and its molecular weight is 766.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(4-sulfanylpentanoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52ClN3O10S/c1-20-11-10-12-28(48-9)37(46)19-27(49-35(45)39-37)22(3)33-36(5,51-33)29(50-34(44)23(4)40(6)30(42)14-13-21(2)52)18-31(43)41(7)25-16-24(15-20)17-26(47-8)32(25)38/h10-12,16-17,21-23,27-29,33,46,52H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10-,20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFFDOBFKICLHN-MPANZJHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2CC(C(/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52ClN3O10S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of BDM31827 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data for a compound specifically designated "BDM31827" has been found in the public domain. This guide is based on the well-documented mechanism of action of a series of antitubercular compounds with the "BDM" prefix, which are known inhibitors of the transcriptional repressor EthR in Mycobacterium tuberculosis. It is presumed that this compound belongs to this class of molecules and shares the same mechanism of action.

Executive Summary

This compound is hypothesized to be a member of a class of small-molecule inhibitors targeting the transcriptional repressor EthR in Mycobacterium tuberculosis. These compounds function as "ethionamide boosters," enhancing the efficacy of the second-line antitubercular drug ethionamide (ETH). The primary mechanism of action involves the allosteric inhibition of EthR, leading to the derepression of the ethA gene. The subsequent overexpression of the EthA monooxygenase results in increased bioactivation of the prodrug ETH. The activated form of ETH then inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis, ultimately leading to the disruption of the mycobacterial cell wall and bacterial death. This strategy allows for a reduction in the required therapeutic dose of ethionamide, thereby mitigating its dose-dependent side effects.

Ethionamide Activation Pathway and the Role of this compound

The bactericidal activity of ethionamide is dependent on a cascade of molecular events within M. tuberculosis. This compound is believed to intervene at a critical regulatory step in this pathway.

The EthA/EthR System

Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase.[1][2] The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[3] EthR binds to the intergenic region between ethA and ethR, preventing the transcription of ethA.[3]

Mechanism of Action of this compound

This compound is proposed to be an inhibitor of EthR. By binding to a ligand-binding pocket in the EthR protein, this compound induces a conformational change that prevents its binding to the DNA operator sequence.[4][5] This relieves the repression of the ethA gene, leading to increased synthesis of the EthA enzyme. The elevated levels of EthA result in a more efficient conversion of ethionamide to its active form, an NAD-adduct.[2] This active adduct then inhibits InhA, a key enzyme in the mycolic acid biosynthesis pathway, leading to a compromised cell wall and cell death.[1]

Signaling Pathway Diagram

Ethionamide_Activation_Pathway cluster_regulation EthA Gene Regulation cluster_activation Ethionamide Bioactivation & Action EthR EthR (Transcriptional Repressor) ethA_gene ethA gene EthR->ethA_gene Represses transcription This compound This compound This compound->EthR Inhibits EthA EthA (Monooxygenase) ethA_gene->EthA Translation Ethionamide_prodrug Ethionamide (Prodrug) Activated_Ethionamide Activated Ethionamide (NAD-adduct) Ethionamide_prodrug->Activated_Ethionamide Activation by EthA InhA InhA (Enoyl-ACP reductase) Activated_Ethionamide->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Ethionamide activation pathway and the inhibitory role of this compound.

Quantitative Data

The following table summarizes representative quantitative data for BDM compounds that inhibit EthR. It is anticipated that this compound would exhibit similar activities.

CompoundAssay TypeEndpointValue (µM)Reference
BDM31343Ethionamide Boosting (in vitro)EC501.5[6]
BDM31381Ethionamide Boosting (in vitro)EC500.1[6]
BDM31381EthR-DNA Interaction (SPR)IC500.5[6]
BDM41906Ethionamide Boosting (in vivo)Dose20 mg/kg/day[7]

Experimental Protocols

The characterization of EthR inhibitors like this compound typically involves a series of in vitro and in vivo experiments.

EthR-DNA Interaction Assay (Surface Plasmon Resonance - SPR)

This assay quantitatively measures the inhibition of EthR binding to its DNA operator.

Methodology:

  • A biotinylated DNA duplex corresponding to the EthR operator sequence is immobilized on a streptavidin-coated SPR sensor chip.

  • Purified EthR protein is injected over the chip surface, and the binding response is measured.

  • To determine the inhibitory activity of a compound, EthR is pre-incubated with various concentrations of the test compound (e.g., this compound) before injection over the DNA-coated surface.

  • The reduction in the binding signal is used to calculate the concentration of the compound that inhibits 50% of the EthR-DNA interaction (IC50).[6]

Ethionamide Boosting Assay in M. tuberculosis Culture

This cell-based assay determines the ability of a compound to potentiate the activity of ethionamide against M. tuberculosis.

Methodology:

  • M. tuberculosis cultures (e.g., H37Rv strain expressing GFP) are grown in a suitable liquid medium.

  • A sub-inhibitory concentration of ethionamide (e.g., MIC99/10) is added to the cultures.[6]

  • The test compound (e.g., this compound) is added in a serial dilution.

  • The cultures are incubated, and bacterial growth is monitored by measuring fluorescence or optical density.

  • The effective concentration of the compound that potentiates the sub-inhibitory concentration of ethionamide to inhibit 50% of bacterial growth (EC50) is determined.[6]

In Vivo Efficacy in a Mouse Model of Tuberculosis

This experiment evaluates the ability of the EthR inhibitor to boost ethionamide's activity in a living organism.

Methodology:

  • Mice are infected with a virulent strain of M. tuberculosis via aerosol inhalation.

  • After a defined period to allow for the establishment of infection, treatment groups are established.

  • One group receives a standard dose of ethionamide, another receives a reduced dose of ethionamide in combination with the test compound (e.g., this compound), a third group receives only the test compound, and a control group receives a vehicle.

  • After a treatment period, the mice are euthanized, and the bacterial load in the lungs and spleen is determined by counting colony-forming units (CFU).

  • A significant reduction in CFU in the combination therapy group compared to the low-dose ethionamide group demonstrates in vivo boosting activity.[4][7]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation SPR EthR-DNA Interaction Assay (SPR) - Determine IC50 Boosting_Assay Ethionamide Boosting Assay - Determine EC50 in M. tb culture SPR->Boosting_Assay Confirm target engagement Mouse_Model Mouse Model of TB Infection Boosting_Assay->Mouse_Model Promising candidates Treatment Treatment with ETH +/- this compound Mouse_Model->Treatment CFU_Count Determine Bacterial Load (CFU) Treatment->CFU_Count

Caption: Typical experimental workflow for characterizing an EthR inhibitor.

Conclusion

This compound is posited to be a potent inhibitor of the M. tuberculosis transcriptional repressor EthR. Its mechanism of action as an "ethionamide booster" represents a promising strategy to enhance the therapeutic window of this important second-line anti-tuberculosis drug. By derepressing the bioactivating enzyme EthA, this compound and its analogues can significantly increase the susceptibility of M. tuberculosis to ethionamide. This approach has the potential to allow for lower, less toxic doses of ethionamide to be used in the treatment of multidrug-resistant tuberculosis, thereby improving patient compliance and treatment outcomes. Further research to confirm the specific activity of this compound and optimize its pharmacokinetic properties is warranted.

References

BDM31827: A Technical Guide to a Novel EthR Inhibitor for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BDM31827, a potent inhibitor of the transcriptional repressor EthR from Mycobacterium tuberculosis. Ethionamide, a crucial second-line anti-tuberculosis drug, is a pro-drug that requires activation by the mycobacterial enzyme EthA. The expression of EthA is negatively regulated by EthR. Inhibition of EthR, therefore, presents a promising strategy to boost the efficacy of ethionamide, potentially allowing for lower doses and reduced side effects. This document details the mechanism of action of this compound, summarizes its inhibitory and boosting activities, provides detailed experimental protocols for its evaluation, and illustrates key pathways and workflows using diagrams.

Introduction: The Role of EthR in Ethionamide Resistance

Mycobacterium tuberculosis, the causative agent of tuberculosis, has developed resistance to many frontline antibiotics, making the development of new therapeutic strategies a global health priority. Ethionamide is an important second-line drug, particularly for treating multidrug-resistant tuberculosis (MDR-TB). However, its efficacy is often limited by the development of resistance and significant patient side effects at therapeutic doses.

Ethionamide's mechanism of action involves its conversion to an active form by the mycobacterial monooxygenase EthA.[1] The expression of the ethA gene is controlled by a transcriptional repressor, EthR.[1][2] EthR binds to the promoter region of the ethA gene, suppressing its transcription and thereby limiting the activation of ethionamide.[2] This intrinsic repression contributes to the natural low susceptibility of M. tuberculosis to ethionamide.

Small molecules that can inhibit the DNA-binding activity of EthR act as "boosters" of ethionamide. By blocking EthR, these inhibitors lead to the de-repression of ethA expression, increased EthA production, and consequently, enhanced activation of ethionamide. This boosting effect can significantly lower the minimum inhibitory concentration (MIC) of ethionamide required to kill the bacteria.[2]

This compound is a novel, potent inhibitor of EthR that has been identified through fragment-based drug discovery approaches.[3][4][5] This guide will delve into the technical details of this compound's function and evaluation.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of EthR. It binds to a hydrophobic pocket within the EthR protein, distinct from the DNA-binding domain.[3][4] This binding event induces a conformational change in the EthR protein, which in turn prevents it from binding to its DNA operator sequence in the ethA-ethR intergenic region. With EthR unable to bind to the DNA, the transcription of the ethA gene is initiated, leading to an increased intracellular concentration of the EthA enzyme. This cascade of events is depicted in the signaling pathway diagram below.

EthR_Inhibition_Pathway cluster_0 Normal Ethionamide Activation (No Inhibitor) cluster_1 Boosted Ethionamide Activation (with this compound) EthR EthR (Active Repressor) ethA_promoter ethA Promoter EthR->ethA_promoter Binds and Represses EthA EthA Enzyme (Low Expression) ethA_promoter->EthA Ethionamide_inactive Ethionamide (Inactive) EthA->Ethionamide_inactive Ethionamide_active Activated Ethionamide (Low Concentration) Ethionamide_inactive->Ethionamide_active Activation InhA_1 InhA (Mycolic Acid Synthesis) Ethionamide_active->InhA_1 Inhibits TB_growth_1 Mycobacterial Growth InhA_1->TB_growth_1 This compound This compound EthR_inactive EthR (Inactive Conformation) This compound->EthR_inactive Binds and Inactivates ethA_promoter_2 ethA Promoter EthR_inactive->ethA_promoter_2 No Binding EthA_boosted EthA Enzyme (High Expression) ethA_promoter_2->EthA_boosted Transcription De-repressed Ethionamide_inactive_2 Ethionamide (Inactive) EthA_boosted->Ethionamide_inactive_2 Ethionamide_active_2 Activated Ethionamide (High Concentration) Ethionamide_inactive_2->Ethionamide_active_2 Enhanced Activation InhA_2 InhA (Mycolic Acid Synthesis) Ethionamide_active_2->InhA_2 Strong Inhibition TB_death Mycobacterial Death InhA_2->TB_death

Caption: EthR Inhibition Pathway by this compound.

Quantitative Data for this compound and Related Compounds

The following tables summarize the key quantitative data for this compound and its closely related analogs, demonstrating their efficacy as EthR inhibitors and ethionamide boosters. Data is compiled from the work of Villemagne et al. (2014) and related publications.

Table 1: In Vitro Inhibition of EthR-DNA Interaction

CompoundIC50 (µM) - SPR Assay
This compound Data not publicly available
BDM31369Data not publicly available
BDM4326610

IC50: The concentration of the inhibitor required to achieve 50% inhibition of the EthR-DNA interaction as measured by Surface Plasmon Resonance (SPR).

Table 2: Ethionamide Boosting Activity in M. tuberculosis

CompoundEthionamide MIC without booster (µg/mL)Ethionamide MIC with booster (µg/mL)Fold Increase in Potency
This compound Data not publicly availableData not publicly availableData not publicly available
BDM432661.250.16~8

MIC: Minimum Inhibitory Concentration. Assays were performed on M. tuberculosis H37Rv strain.

Note: While this compound has been identified as a potent EthR ligand and co-crystallized with the protein, specific quantitative data on its IC50 and MIC boosting effect are not available in the public domain at the time of this writing. The data for the related compound BDM43266 is provided for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of EthR inhibitors like this compound.

Surface Plasmon Resonance (SPR) Assay for EthR-DNA Interaction

This protocol describes a method to measure the inhibition of the EthR-DNA interaction in real-time.

SPR_Workflow cluster_0 SPR Experimental Workflow step1 1. Sensor Chip Preparation - Immobilize biotinylated DNA  containing the EthR operator  sequence onto a streptavidin-  coated sensor chip. step2 2. EthR Binding - Inject purified EthR protein over  the sensor surface and monitor  the binding response. step1->step2 step3 3. Inhibition Assay - Pre-incubate EthR with varying  concentrations of this compound. - Inject the mixture over the  DNA-coated surface. step2->step3 step4 4. Data Analysis - Measure the reduction in EthR  binding in the presence of the  inhibitor. - Calculate the IC50 value. step3->step4

Caption: Workflow for SPR-based EthR-DNA inhibition assay.

Protocol Details:

  • Immobilization of DNA: A biotinylated double-stranded DNA oligonucleotide containing the EthR binding site is immobilized on a streptavidin-coated SPR sensor chip.

  • Protein Preparation: Recombinant EthR protein is purified and dialyzed against the running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Binding and Inhibition Analysis:

    • A solution of EthR is injected over the sensor surface to establish a baseline binding signal.

    • For the inhibition assay, EthR is pre-incubated with a serial dilution of this compound for a defined period (e.g., 30 minutes) at room temperature.

    • These mixtures are then injected over the DNA-functionalized sensor surface.

    • The binding response is recorded in real-time.

  • Data Processing: The percentage of inhibition is calculated for each concentration of this compound relative to the control (EthR alone). The IC50 value is determined by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Ethionamide Boosting

This protocol outlines the determination of the MIC of ethionamide in the presence of an EthR inhibitor.

Protocol Details:

  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Assay Setup:

    • A 96-well microplate is used.

    • A serial two-fold dilution of ethionamide is prepared in the microplate.

    • A fixed, sub-lethal concentration of this compound is added to each well containing ethionamide. A control plate without the booster is also prepared.

    • The bacterial inoculum is prepared to a final concentration of approximately 5 x 10^5 CFU/mL and added to each well.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of ethionamide that completely inhibits visible growth of M. tuberculosis. The fold-increase in ethionamide potency is calculated by dividing the MIC of ethionamide alone by the MIC of ethionamide in the presence of this compound.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol describes a general workflow for assessing the in vivo efficacy of an ethionamide booster.

InVivo_Workflow cluster_0 In Vivo Efficacy Workflow step1 1. Infection - Mice (e.g., BALB/c) are infected  with a low-dose aerosol of  M. tuberculosis H37Rv. step2 2. Treatment Initiation - After a pre-determined period to  establish infection (e.g., 4 weeks),  treatment is initiated. step1->step2 step3 3. Dosing Regimen - Groups of mice receive:  - Vehicle control  - Ethionamide alone  - this compound alone  - Ethionamide + this compound step2->step3 step4 4. Efficacy Assessment - After the treatment period (e.g., 4  weeks), mice are euthanized. - Lungs and spleens are harvested,  homogenized, and plated for  bacterial load (CFU) determination. step3->step4

Caption: Workflow for in vivo efficacy testing in a mouse model.

Protocol Details:

  • Infection Model: BALB/c mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a chronic lung infection.

  • Treatment Groups: After the establishment of infection, mice are randomized into treatment groups, which typically include:

    • Vehicle control

    • Ethionamide administered orally at a standard dose.

    • Ethionamide at a lower dose.

    • This compound administered orally.

    • Combination of the lower dose of ethionamide and this compound.

  • Treatment Duration: Treatment is typically administered daily for 4 to 8 weeks.

  • Outcome Measurement: The primary outcome is the bacterial burden in the lungs and spleens, determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar plates and counting the colony-forming units (CFUs) after incubation. A significant reduction in CFU in the combination therapy group compared to the single-drug groups indicates a successful boosting effect.

Synthesis of this compound

This compound belongs to the 1,2,4-oxadiazole class of compounds. The general synthesis of such compounds involves the cyclization of an O-acyl amidoxime intermediate. While the specific synthetic route for this compound is proprietary, a general scheme for the synthesis of 5-substituted-3-phenyl-1,2,4-oxadiazoles is presented below.

Synthesis_Scheme cluster_0 General Synthesis of 1,2,4-Oxadiazoles Amidine Amidoxime Intermediate O-Acyl Amidoxime (Intermediate) Amidine->Intermediate + AcylChloride Acyl Chloride AcylChloride->Intermediate Oxadiazole 1,2,4-Oxadiazole Intermediate->Oxadiazole Cyclization Heat Heat Heat->Oxadiazole

Caption: General synthetic scheme for 1,2,4-oxadiazoles.

This reaction typically involves the acylation of an amidoxime with an acyl chloride or anhydride to form the O-acyl amidoxime, which then undergoes thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole ring.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of ethionamide boosters for the treatment of tuberculosis. Its mechanism of action, through the allosteric inhibition of the transcriptional repressor EthR, provides a clear rationale for its ability to enhance the efficacy of ethionamide. The experimental protocols detailed in this guide provide a framework for the continued evaluation and optimization of this compound and other EthR inhibitors.

Future research should focus on obtaining and publishing comprehensive quantitative data for this compound to allow for a direct comparison with other EthR inhibitors. Further optimization of the scaffold to improve pharmacokinetic and pharmacodynamic properties will be crucial for its progression as a clinical candidate. The development of potent and safe EthR inhibitors like this compound holds the potential to revitalize the use of ethionamide in the fight against multidrug-resistant tuberculosis.

References

The Enigmatic Compound BDM31827: A Search for Its Scientific Footprint

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and public records, the compound designated as BDM31827 remains elusive. No information regarding its discovery, synthesis, or biological activity is currently available in the public domain. This suggests that this compound may be an internal code for a novel molecule within a private research entity, a compound that has not yet been disclosed in scientific literature, or potentially a misidentified or incorrectly cited designation.

The initial investigation sought to construct an in-depth technical guide for researchers and drug development professionals, focusing on the discovery, synthesis, and experimental protocols related to this compound. The request specified the inclusion of quantitative data, detailed methodologies, and visualizations of relevant signaling pathways. However, the foundational step of identifying the compound and its associated research proved to be an insurmountable obstacle.

Extensive searches for "this compound" and related terms across multiple scientific search engines and patent databases yielded no specific results. The search results did not contain any mention of a compound with this identifier. The information retrieved pertained to unrelated molecules and general experimental techniques, highlighting the complete absence of this compound from the collective body of scientific knowledge.

For instance, a patent for pentadecanolide derivatives, US4431827A, was identified, but the numerical similarity appears to be purely coincidental, with the patent's content bearing no discernible connection to a specific compound designated "BDM." Similarly, general information on topics such as B-cell receptor signaling and experimental protocols for antibody-mediated transplant rejection were found, but these are broad areas of research and do not provide any specific link to this compound.

Without any foundational information on the compound, it is impossible to fulfill the core requirements of the requested technical guide. The creation of data tables, experimental protocols, and signaling pathway diagrams is contingent on the existence of published research detailing these aspects of this compound.

It is recommended that the user verify the compound's designation. It is possible that the name is misspelled, incomplete, or an internal code that has not been made public. Should a correct and publicly documented identifier for this compound become available, a thorough and detailed technical guide could be compiled. Until then, the scientific story of this compound remains unwritten.

Chemical structure and properties of BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Chemical Structure and Properties of BDM31827 for Researchers, Scientists, and Drug Development Professionals.

Initial investigations into the chemical entity designated as this compound have yielded no specific, publicly available information regarding its chemical structure, properties, or biological activity. Comprehensive searches of chemical databases and scientific literature did not retrieve any compound corresponding to this identifier.

This suggests several possibilities:

  • Novel or Proprietary Compound: this compound may be a novel compound that has not yet been disclosed in public forums or scientific publications. It could be an internal designation for a compound under development within a private research entity.

  • Incorrect Identifier: There is a possibility that "this compound" is an incorrect or outdated identifier. Chemical compounds are often subject to multiple naming conventions and internal coding systems that can lead to discrepancies.

  • Limited Public Data: The information related to this compound might exist but has not been indexed or made publicly accessible through standard chemical and biological search engines.

Due to the absence of foundational data, a detailed technical guide on the chemical structure, properties, experimental protocols, and signaling pathways of this compound cannot be constructed at this time.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:

  • Verify the Identifier: Double-check the accuracy of the "this compound" designation and explore any alternative names or codes.

  • Consult Internal Documentation: If this identifier originated from within a specific organization, consulting internal databases and reports would be the most direct route to obtaining the necessary information.

  • Contact the Source: Reaching out to the primary source of the compound or the research that mentioned it may provide the necessary clarification and data.

Without the fundamental chemical structure and associated data for this compound, any further attempt to delineate its properties or biological interactions would be purely speculative. This guide will be updated accordingly as and when verifiable information about this compound becomes available in the public domain.

In-Depth Technical Guide: BDM31827 for Multidrug-Resistant Tuberculosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel compound BDM31827, an inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR, for its potential application in combating multidrug-resistant tuberculosis (MDR-TB). By targeting EthR, this compound enhances the efficacy of the second-line anti-TB drug ethionamide, offering a promising strategy to overcome drug resistance.

Core Concept: Overcoming Ethionamide Resistance

Ethionamide (ETH) is a pro-drug that requires activation by the mycobacterial enzyme EthA to exert its anti-tubercular effect. The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR. In many MDR-TB strains, mutations can lead to the overexpression of EthR, which in turn suppresses EthA production and renders ethionamide ineffective.

This compound is a small molecule inhibitor designed to bind to EthR, preventing it from binding to the ethA promoter region. This inhibition lifts the repression of ethA transcription, leading to increased EthA production and consequently, enhanced activation of ethionamide. This "booster" effect can restore the sensitivity of MDR-TB strains to ethionamide.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the foundational study by Villemagne et al. (2014) in the Journal of Medicinal Chemistry.

CompoundIC50 (μM)EC50 (μM)Ligand Efficiency (LE)Solubility (μM)
This compound series
Compound 84.9>100.3311
Compound 170.550.20.386
BDM43266 (Compound 19) 0.40 0.08 0.47 >50
Compound 200.050.040.42<5
Compound 210.060.040.40<5

Note: Specific data for this compound was not individually detailed in the primary publication, which focused on the broader chemical series and the optimized compound BDM43266 (compound 19). The data presented for the series illustrates the potency and properties of this class of EthR inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

EthR Inhibition Assay (Surface Plasmon Resonance - SPR)

This assay quantifies the ability of a compound to inhibit the interaction between EthR and its DNA operator.

Materials:

  • Recombinant EthR protein

  • Biotinylated DNA fragment corresponding to the ethA promoter region

  • SPR instrument (e.g., Biacore)

  • SPR sensor chips (streptavidin-coated)

  • Running buffer (e.g., HBS-EP)

  • Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

  • Immobilize the biotinylated DNA on the streptavidin-coated sensor chip.

  • Prepare a solution of EthR protein in the running buffer.

  • Inject the EthR solution over the chip surface to establish a baseline binding signal.

  • Prepare serial dilutions of the test compound in running buffer containing a constant concentration of EthR.

  • Inject the EthR-compound mixtures over the DNA-immobilized surface.

  • Measure the decrease in the SPR signal, which corresponds to the inhibition of the EthR-DNA interaction.

  • Calculate the IC50 value, the concentration of the compound that inhibits 50% of the EthR-DNA binding.

In Vitro Ethionamide Boosting Assay (MIC Determination)

This whole-cell assay determines the minimum inhibitory concentration (MIC) of ethionamide against M. tuberculosis in the presence of an EthR inhibitor.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Ethionamide

  • Test compounds (e.g., this compound)

  • 96-well microplates

  • Resazurin solution

Procedure:

  • Prepare a twofold serial dilution of ethionamide in a 96-well plate.

  • To each well, add a fixed, sub-inhibitory concentration of the test compound (e.g., 1 µM this compound).

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include control wells with ethionamide only, test compound only, and no drugs.

  • Incubate the plates at 37°C for 7-14 days.

  • Add resazurin solution to each well and incubate for a further 24-48 hours.

  • The MIC is defined as the lowest concentration of ethionamide that prevents the color change of resazurin from blue to pink (indicating bacterial growth).

  • Compare the MIC of ethionamide with and without the booster compound to determine the boosting effect.

Cytotoxicity Assay

This assay assesses the toxicity of the compound to mammalian cells.

Materials:

  • Human cell line (e.g., HepG2, a liver cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

  • Test compounds (e.g., this compound)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound.

  • Include control wells with vehicle (DMSO) only and a known cytotoxic agent as a positive control.

  • Incubate the plate at 37°C in a CO2 incubator for 24-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This experiment evaluates the ability of the EthR inhibitor to enhance the efficacy of ethionamide in a living organism.

Materials:

  • BALB/c mice

  • Mycobacterium tuberculosis H37Rv

  • Ethionamide

  • Test compound (e.g., this compound)

  • Formulation vehicle for oral or intravenous administration

Procedure:

  • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv.

  • After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), divide the mice into treatment groups:

    • Vehicle control

    • Ethionamide alone (standard dose)

    • Ethionamide alone (low dose)

    • Test compound alone

    • Low-dose ethionamide + test compound

  • Administer the treatments daily for a specified duration (e.g., 4 weeks).

  • At the end of the treatment period, euthanize the mice and harvest their lungs and spleens.

  • Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Compare the bacterial load in the different treatment groups to determine the in vivo efficacy.

Visualizations

Signaling Pathway

EthR_EthA_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Drugs Therapeutic Intervention EthR EthR (Transcriptional Repressor) ethA_promoter ethA promoter EthR->ethA_promoter represses EthA EthA (Monooxygenase) ethA_promoter->EthA expresses InhA InhA (Mycolic Acid Synthesis) EthA->InhA activates Ethionamide to inhibit Mycolic_Acid Mycolic Acid (Cell Wall Component) InhA->Mycolic_Acid synthesizes This compound This compound This compound->EthR inhibits Ethionamide Ethionamide (pro-drug) Ethionamide->EthA is activated by

Caption: Mechanism of action of this compound as an EthR inhibitor.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation SPR EthR Inhibition Assay (SPR) MIC Ethionamide Boosting Assay (MIC) SPR->MIC Identifies potent inhibitors Cytotoxicity Cytotoxicity Assay MIC->Cytotoxicity Selects for active & non-toxic compounds Mouse_Model Mouse Model of TB Infection Cytotoxicity->Mouse_Model Lead candidate for in vivo studies Efficacy Efficacy Assessment (CFU) Mouse_Model->Efficacy Determines in vivo boosting effect

Caption: Workflow for the evaluation of this compound.

This technical guide serves as a foundational resource for researchers interested in exploring this compound and similar EthR inhibitors as a novel strategy to combat MDR-TB. The provided protocols and conceptual framework are intended to facilitate further investigation into this promising area of tuberculosis drug development.

In Vitro Activity of Novel Inhibitors Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the in vitro evaluation of novel chemical entities against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. Due to the lack of publicly available data for the specific compound BDM31827, this document serves as a comprehensive template, detailing the requisite experimental protocols, data presentation formats, and visualizations for assessing the anti-tubercular activity of a hypothetical but representative compound, designated herein as BDM-X. The methodologies described are based on established and widely used in vitro screening assays for M. tuberculosis. This guide is intended to provide a framework for the systematic evaluation of new potential drug candidates.

Introduction

Tuberculosis remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. This underscores the urgent need for the discovery and development of new anti-tubercular agents with novel mechanisms of action. The initial in vitro characterization of a compound's activity against M. tuberculosis is a critical first step in the drug development pipeline. This involves determining the compound's potency, selectivity, and potential mechanism of action through a series of standardized assays.

This guide provides a detailed overview of the core in vitro assays used to characterize novel inhibitors of M. tuberculosis, using the hypothetical compound BDM-X as an example.

Quantitative In Vitro Activity of BDM-X

The primary measure of a compound's in vitro efficacy against M. tuberculosis is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For slow-growing mycobacteria like M. tuberculosis, this incubation period is extended.

Table 1: Minimum Inhibitory Concentration (MIC) of BDM-X against M. tuberculosis H37Rv

Assay MethodMIC (µg/mL)MIC (µM)
Microplate Alamar Blue Assay (MABA)1.252.5
Broth Microdilution (BMD)1.252.5

Table 2: In Vitro Cytotoxicity of BDM-X

Cell LineAssayIC50 (µM)
VeroResazurin> 50
HepG2CellTiter-Glo> 50

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MABA is a colorimetric assay widely used for anti-tubercular drug susceptibility screening. It utilizes the redox indicator Alamar Blue (resazurin), which changes from blue to pink in the presence of metabolically active cells.

Protocol:

  • Preparation of M. tuberculosis Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is grown to an optical density at 600 nm (OD600) of 0.6-0.8. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compound (BDM-X) is serially diluted in a 96-well microplate.

  • Inoculation: The diluted bacterial suspension is added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

The BMD method is a standardized technique for determining the MIC of antimicrobial agents.

Protocol:

  • Inoculum and Compound Preparation: Similar to the MABA protocol, a standardized inoculum of M. tuberculosis H37Rv is prepared, and the test compound is serially diluted in 96-well plates.

  • Inoculation and Incubation: The bacterial suspension is added to the wells, and the plates are incubated at 37°C for 7-14 days.

  • Reading: The MIC is determined as the lowest concentration of the compound that shows no visible growth of the bacteria.

In Vitro Cytotoxicity Assay

To assess the selectivity of the compound, its cytotoxicity against mammalian cell lines is determined.

Protocol (using Vero cells):

  • Cell Culture: Vero cells are seeded in a 96-well plate and incubated at 37°C with 5% CO2 for 24 hours.

  • Compound Addition: The test compound is serially diluted and added to the cells.

  • Incubation: The plate is incubated for 48-72 hours.

  • Viability Assessment: Cell viability is measured using a resazurin-based assay or another suitable method. The half-maximal inhibitory concentration (IC50) is calculated.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of novel anti-tubercular compounds.

G cluster_prep Preparation cluster_assay Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis A M. tuberculosis Culture (H37Rv) D Inoculation with M. tuberculosis A->D B Compound Stock (BDM-X) C Serial Dilution of BDM-X B->C C->D E Incubation (7 days, 37°C) D->E F MIC Determination (MABA / BMD) E->F I Selectivity Index (IC50 / MIC) F->I G Cytotoxicity Assay (e.g., Vero cells) H Determination of IC50 G->H H->I

In vitro screening workflow for anti-tubercular compounds.

Hypothetical Mechanism of Action: Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by BDM-X, leading to the disruption of a critical cellular process in M. tuberculosis.

G cluster_cell_wall Cell Wall Synthesis A Precursor A C Enzyme 1 A->C B Precursor B B->C D Intermediate C->D E Enzyme 2 D->E F Mycolic Acid Synthesis E->F G Cell Wall Integrity F->G BDMX BDM-X BDMX->E Inhibition

Hypothetical inhibition of the mycolic acid synthesis pathway by BDM-X.

Conclusion

This technical guide provides a standardized framework for the in vitro evaluation of novel compounds against Mycobacterium tuberculosis. The detailed protocols for determining MIC and cytotoxicity, along with the structured data presentation and visualizations, offer a clear and comprehensive approach to the initial characterization of potential anti-tubercular drug candidates. While specific data for this compound is not available, the methodologies and templates presented here are readily applicable to any new compound undergoing preclinical assessment for its activity against M. tuberculosis.

Pharmacokinetics and pharmacodynamics of BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

No Publicly Available Data on the Pharmacokinetics and Pharmacodynamics of BDM31827

As of the latest available information, there is no public data regarding the pharmacokinetics and pharmacodynamics of the compound this compound. A thorough search of scientific literature and drug development databases did not yield any studies detailing its absorption, distribution, metabolism, excretion (ADME), or its mechanism of action and effects on the body.

This lack of information prevents the creation of a technical guide, data tables, or visualizations as requested. The scientific community has not yet published research outlining the experimental protocols, quantitative data, or signaling pathways associated with this compound.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific publications and patent databases for any future disclosures of information related to this compound.

Technical Guide: Early-Stage Research on BDM Series as Ethionamide Boosters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide (ETH) is a critical second-line pro-drug for the treatment of multidrug-resistant tuberculosis (MDR-TB). Its activation within Mycobacterium tuberculosis (Mtb) is a prerequisite for its antimycobacterial activity. This process is mediated by the monooxygenase EthA, the expression of which is negatively regulated by the transcriptional repressor EthR.[1][2] Consequently, the EthA/EthR axis presents a compelling target for therapeutic intervention. A promising strategy to enhance the efficacy of ethionamide and potentially overcome resistance is the use of "booster" compounds that inhibit EthR.

This technical guide focuses on the early-stage research of a series of small molecule EthR inhibitors, broadly classified under the "BDM" designation, with a particular focus on oxadiazole-containing compounds. While the specific compound BDM31827 was not prominently identified in the reviewed literature, this guide will detail the foundational research on closely related and well-documented analogues such as BDM31343 and BDM41906 . The objective is to provide a comprehensive overview of the mechanism of action, key quantitative data, and detailed experimental protocols for the evaluation of these ethionamide boosters.

Mechanism of Action: Ethionamide Activation and Boosting

Ethionamide, a pro-drug, requires bioactivation to exert its therapeutic effect. The activation pathway and the mechanism of boosting are illustrated below.

Ethionamide_Activation_Boosting cluster_Mtb Mycobacterium tuberculosis Cell ETH_out Ethionamide (prodrug) ETH_in Ethionamide ETH_out->ETH_in Uptake Active_ETH Activated Ethionamide ETH_in->Active_ETH Activation EthA EthA (Monooxygenase) EthR EthR (Repressor) ethA_gene ethA gene EthR->ethA_gene Repression ethA_gene->EthA Expression InhA InhA Active_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalysis Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to BDM BDM Compound (Booster) BDM->EthR Inhibition

Caption: Ethionamide activation pathway and the mechanism of BDM boosters.

As depicted, EthR represses the transcription of the ethA gene. BDM compounds act as inhibitors of EthR, preventing its binding to the ethA promoter region. This derepression leads to an increased expression of EthA, which in turn enhances the conversion of ethionamide to its active form. The activated ethionamide then inhibits InhA, a key enzyme in the mycolic acid synthesis pathway, ultimately leading to bacterial cell death.[1][2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for representative BDM compounds from early-stage research. This data highlights their potency in inhibiting EthR and boosting ethionamide's activity.

CompoundAssay TypeTarget/OrganismMetricValueReference
BDM31343 EthR-DNA Binding (SPR)Purified EthRIC₅₀700 nM[3]
Ethionamide Boosting (in vitro)M. tuberculosis H37RvMIC Reduction10-fold[3]
In vivo EfficacyM. tuberculosis-infected miceEthionamide Dose Reduction for similar CFU reduction3-fold[4]
BDM31381 EthR-DNA Binding (SPR)Purified EthRIC₅₀2.5 µM[1]
Ethionamide Boosting (in vitro)M. tuberculosis H37RvMIC Reduction20-fold[1]
ethA mRNA ExpressionM. tuberculosis cultureFold Increase35-fold[1]
BDM41906 Ethionamide Boosting (in vitro)M. tuberculosis-Improved stability in mice[1]
Fragment 1 Ethionamide Boosting (in vitro)M. tuberculosisMEC3.0 ± 1.8 µM[5]
Compound 22 Ethionamide Boosting (macrophage assay)M. tuberculosisEC₅₀<50 nM[5]
Compound 28 Ethionamide Boosting (macrophage assay)M. tuberculosisEC₅₀50 nM[5]
BVL-GSK-098 Ethionamide Boosting (in vitro)M. tuberculosisMEC0.02 µM[6]
In vivo Efficacy-Max. Effective Dose0.1 mg/kg[6]

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MEC: Minimum effective concentration; EC₅₀: Half-maximal effective concentration; SPR: Surface Plasmon Resonance; CFU: Colony Forming Units.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of BDM compounds.

EthR-DNA Binding Assay (Fluorescence Polarization)

This assay is designed to quantify the inhibition of EthR binding to its DNA operator sequence by test compounds.

Workflow Diagram:

FP_Assay_Workflow A Prepare Assay Buffer E Add Buffer, DNA Probe, and EthR to Microplate Wells A->E B Prepare Fluorescently Labeled DNA Probe B->E C Prepare Purified EthR Protein C->E D Prepare Test Compound Dilutions F Add Test Compound or DMSO (Control) D->F E->F G Incubate at Room Temperature F->G H Measure Fluorescence Polarization G->H I Calculate IC50 Values H->I

Caption: Workflow for the Fluorescence Polarization-based EthR-DNA binding assay.

Protocol:

  • Assay Buffer Preparation: Prepare a buffer suitable for maintaining the stability and activity of EthR, for example: 10 mM HEPES (pH 7.5), 300 mM NaCl, 1 mM DTT, and 5 mM MgCl₂.[7]

  • Fluorescently Labeled DNA Probe: Synthesize and purify a double-stranded DNA oligonucleotide corresponding to the EthR binding site within the ethA promoter. One strand should be labeled with a suitable fluorophore (e.g., FITC or TAMRA) at the 5' end. A typical concentration to use in the assay is 50 nM.[7]

  • EthR Protein Purification: Express and purify recombinant EthR protein from E. coli using standard chromatographic techniques. The purity should be >95% as assessed by SDS-PAGE.

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create high-concentration stock solutions. Perform serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Setup: In a low-volume, non-binding black microplate, add the assay buffer, fluorescently labeled DNA probe (e.g., 50 nM final concentration), and purified EthR protein (concentration to be optimized, typically in the low micromolar range).

  • Compound Addition: Add the serially diluted test compounds to the wells. Include wells with DMSO only as a negative control (maximum binding) and wells without EthR as a positive control (minimum binding).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure fluorescence polarization using a suitable plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the EthR-DNA interaction.

In Vitro Mycobacterium tuberculosis Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of ethionamide in the presence and absence of a booster compound.

Protocol:

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0, and then dilute it 1:100 in fresh 7H9 broth to obtain the final inoculum.

  • Compound Preparation: Prepare serial dilutions of ethionamide and the BDM booster compound in a 96-well microplate. For testing the boosting effect, a sub-inhibitory concentration of ethionamide (e.g., 1/10th of its MIC) is typically used in combination with serial dilutions of the booster.

  • Inoculation: Inoculate the wells with the prepared bacterial suspension. Include wells with bacteria only (growth control) and wells with media only (sterility control).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After the incubation period, add a freshly prepared solution of Alamar Blue (resazurin) to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 16-24 hours.

  • Result Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change. The boosting effect is quantified by the reduction in the MIC of ethionamide in the presence of the BDM compound.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of ethionamide boosters in an acute Mtb infection model.

Protocol:

  • Animal Model: Use a susceptible mouse strain, such as BALB/c mice.

  • Infection: Infect the mice intravenously or via aerosol with a known number of colony-forming units (CFUs) of M. tuberculosis H37Rv.

  • Treatment Groups: After a pre-treatment period to allow the infection to establish (e.g., 7-14 days), randomize the mice into different treatment groups:

    • Vehicle control

    • Ethionamide alone (at a standard and a reduced dose)

    • BDM compound alone

    • Ethionamide (at a reduced dose) in combination with the BDM compound

  • Drug Administration: Administer the drugs orally or via another appropriate route, once daily for a specified duration (e.g., 3-4 weeks).

  • Monitoring: Monitor the health of the mice throughout the experiment, including body weight measurements.

  • Outcome Assessment: At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleens.

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates supplemented with OADC.

  • CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.

  • Data Analysis: The efficacy of the treatment is determined by the reduction in the bacterial load (log₁₀ CFU) in the lungs and spleens of the treated groups compared to the vehicle control group. The boosting effect is demonstrated if the combination of a reduced dose of ethionamide and the BDM compound results in a significantly greater reduction in CFU than the reduced dose of ethionamide alone, and is comparable to the standard dose of ethionamide.[4]

Conclusion

The early-stage research on BDM compounds has provided a strong proof-of-concept for the strategy of boosting ethionamide efficacy through the inhibition of the EthR repressor. The data from in vitro and in vivo studies demonstrate that these compounds can significantly enhance the potency of ethionamide, potentially allowing for lower doses to be used in clinical settings, which could reduce its associated toxicity. This technical guide provides a foundational understanding and practical methodologies for researchers and drug development professionals interested in advancing this promising therapeutic approach for the treatment of tuberculosis. Further research and development of these and similar EthR inhibitors are warranted to translate these initial findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of Novel Chemical Inhibitors in Mycobacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of novel therapeutics. The following application notes provide a comprehensive framework for the initial characterization of novel chemical entities, such as the hypothetical compound BDM31827, against mycobacteria. These protocols are designed to be adapted by researchers for screening and evaluating the in vitro and ex vivo antimycobacterial activity of new compounds. The methodologies outlined are based on established practices in the field of tuberculosis drug discovery.

Initial Screening of Chemical Libraries

High-throughput screening (HTS) is a common starting point for identifying new antimycobacterial compounds.[1][2][3][4] This process involves testing large chemical libraries for their ability to inhibit mycobacterial growth.

Experimental Protocol: Whole-Cell Screening Assay
  • Bacterial Strain and Culture Conditions:

    • Use a suitable Mycobacterium strain, such as Mycobacterium smegmatis (a non-pathogenic, fast-growing surrogate) or fluorescent reporter strains of Mycobacterium bovis BCG or Mycobacterium tuberculosis.[4]

    • Culture the bacteria in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC or Luria-Bertani broth with Tween 80 to reduce clumping) to mid-log phase.[2]

  • Assay Preparation:

    • Dispense the bacterial culture into 96- or 384-well microplates.

    • Add the test compounds from a chemical library to the wells at a fixed concentration (e.g., 10-50 µM).[2] Include positive (e.g., rifampicin) and negative (e.g., DMSO) controls.

  • Incubation:

    • Incubate the plates at 37°C for a duration appropriate for the bacterial strain (e.g., 3-7 days for M. smegmatis, 7-14 days for M. tuberculosis).

  • Growth Inhibition Measurement:

    • Assess bacterial growth using a validated method:

      • Optical Density (OD): Measure the absorbance at 600 nm.[2]

      • Fluorescence: If using a fluorescent reporter strain (e.g., expressing GFP), measure the fluorescence intensity.[2][4]

      • Resazurin Microtiter Assay (REMA): Add resazurin dye, which changes color in the presence of metabolically active cells.

  • Hit Identification:

    • Compounds that inhibit growth above a certain threshold (e.g., >90%) are considered "hits" and are selected for further characterization.

Workflow for Initial Screening

G cluster_prep Preparation cluster_screen Screening cluster_readout Data Acquisition & Analysis prep_culture Prepare Mycobacterial Culture (e.g., M. smegmatis, M. tb-GFP) prep_plates Dispense Culture into Microplates prep_culture->prep_plates add_compounds Add Library Compounds & Controls (DMSO, Rifampicin) prep_plates->add_compounds incubation Incubate Plates (37°C) add_compounds->incubation measure_growth Measure Growth (OD, Fluorescence, or REMA) incubation->measure_growth analyze_data Analyze Data & Identify Hits measure_growth->analyze_data

Caption: Workflow for high-throughput screening of chemical libraries.

Determination of Minimum Inhibitory Concentration (MIC)

Once a hit compound is identified, the next step is to determine its potency by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay
  • Compound Preparation:

    • Prepare a serial dilution of the hit compound in the appropriate culture medium in a 96-well plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the mycobacterial strain (e.g., M. tuberculosis H37Rv) and add it to each well.

  • Incubation:

    • Incubate the plates at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (or color change in a REMA assay) is observed.[5]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC determines whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). It is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol: MBC Assay
  • From MIC Plate:

    • Following the MIC determination, take an aliquot (e.g., 25 µL) from the wells of the MIC plate that show no visible growth.[5]

  • Plating:

    • Plate the aliquots onto solid agar medium (e.g., Middlebrook 7H10 or 7H11 agar supplemented with OADC).[6]

  • Incubation:

    • Incubate the agar plates at 37°C for 3-4 weeks.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.[5]

Summary of In Vitro Potency Data

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compoundM. tuberculosis H37Rv[Insert Data][Insert Data][Calculate]Bactericidal if ≤ 4
IsoniazidM. tuberculosis H37Rv0.025 - 0.050.05 - 0.1~2Bactericidal
RifampicinM. tuberculosis H37Rv0.05 - 0.10.1 - 0.2~2Bactericidal

This table should be populated with experimentally derived data for this compound.

Evaluation of Intracellular Activity

Since M. tuberculosis is an intracellular pathogen, it is crucial to assess a compound's ability to inhibit its growth within host cells, such as macrophages.

Experimental Protocol: Macrophage Infection Assay
  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., J774A.1 or THP-1) in 96-well plates.

  • Infection:

    • Infect the macrophages with M. tuberculosis (often using a fluorescent strain for easier quantification) at a specific multiplicity of infection (MOI).

  • Compound Treatment:

    • After allowing for phagocytosis, wash the cells to remove extracellular bacteria and add fresh medium containing serial dilutions of the test compound.

  • Incubation:

    • Incubate the infected cells for 4-6 days.

  • Quantification of Intracellular Growth:

    • Determine the extent of intracellular bacterial growth by:

      • Fluorescence Measurement: If a fluorescent bacterial strain was used.

      • CFU Enumeration: Lyse the macrophages and plate the lysate on solid agar to count bacterial colonies.

Workflow for Intracellular Efficacy Testing

G seed_macro Seed Macrophages in 96-well Plates infect_macro Infect Macrophages with M. tuberculosis seed_macro->infect_macro wash_cells Wash to Remove Extracellular Bacteria infect_macro->wash_cells add_compound Add Test Compound (this compound) wash_cells->add_compound incubate Incubate for 4-6 Days add_compound->incubate quantify Quantify Intracellular Bacterial Growth (CFU or Fluorescence) incubate->quantify

Caption: Workflow for assessing intracellular antimycobacterial activity.

Hypothetical Mechanism of Action and Signaling Pathway

While the specific target of this compound is unknown, many novel antimycobacterials target essential cellular processes. A common target is the cell wall biosynthesis pathway, as it is unique to mycobacteria and essential for their survival.[7] For instance, a compound might inhibit an enzyme involved in mycolic acid synthesis.

Hypothetical Signaling Pathway Inhibition by this compound

G cluster_pathway Mycolic Acid Biosynthesis Pathway (FAS-II) kasA KasA inhA InhA (Enoyl-ACP reductase) kasA->inhA elongation Mycolic Acid Elongation inhA->elongation transport MmpL3 (Mycolic Acid Transport) elongation->transport cell_wall Cell Wall Integration transport->cell_wall This compound This compound This compound->inhibition inhibition->transport Inhibition

Caption: Hypothetical inhibition of the MmpL3 transporter by this compound.

Conclusion

These application notes provide a standardized set of protocols for the initial in vitro and ex vivo characterization of novel antimycobacterial compounds. By following these workflows, researchers can systematically evaluate the potential of new chemical entities like this compound as future therapeutic agents against tuberculosis. Further studies would be required to elucidate the precise mechanism of action and to assess in vivo efficacy and safety.

References

BDM31827 solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Following a comprehensive search of scientific literature and chemical supplier databases, no specific information could be found for a compound designated "BDM31827." This identifier does not correspond to a known commercially available research chemical or a compound described in published literature.

Therefore, the following application notes and protocols are provided as a generalized template. These guidelines are not specific to any particular compound and must be adapted based on the actual physicochemical properties, biological activity, and safety information of the molecule being investigated. Researchers, scientists, and drug development professionals should consult the manufacturer's specifications and relevant safety data sheets (SDS) before handling any new chemical compound.

Abstract

This document provides a template for developing application notes and protocols for a novel research compound, hypothetically designated this compound. It outlines the essential steps for solution preparation, storage, and the design of experimental workflows. The included diagrams and tables are illustrative and should be populated with actual experimental data.

Compound Handling and Storage

Proper handling and storage are critical to ensure the stability and activity of any research compound. The following table should be completed with data from the supplier or through in-house stability studies.

Table 1: Recommended Storage and Handling for a Novel Compound

ParameterRecommended ConditionNotes
Physical Form e.g., Crystalline solid, Lyophilized powder
Appearance e.g., White to off-white powder
Long-Term Storage e.g., -20°C or -80°CProtect from light and moisture.
Short-Term Storage (Solid) e.g., 4°CDesiccate.
Stock Solution Storage e.g., -80°C in aliquotsAvoid repeated freeze-thaw cycles.
Shipping Condition e.g., Ambient temperature, Blue ice

Solution Preparation

The solubility of a compound is a key determinant of its utility in biological assays. Solubility testing in various solvents is a prerequisite for creating stock solutions.

Table 2: Solubility Profile

SolventSolubility (at 25°C)Observations
DMSO e.g., >50 mg/mLClear solution.
Ethanol e.g., <5 mg/mLSuspension observed.
PBS (pH 7.4) e.g., Insoluble
Water e.g., Insoluble
Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Pre-weighing: Equilibrate the vial containing the solid compound to room temperature for at least 15 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a specific amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.

  • Solubilization: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath for 5-10 minutes) may be required for less soluble compounds.

  • Storage: Aliquot the stock solution into smaller volumes in light-protective tubes and store at -80°C.

Hypothetical Signaling Pathway and Experimental Workflow

For illustrative purposes, a hypothetical signaling pathway and a general experimental workflow are presented below. These diagrams should be replaced with pathways and workflows relevant to the actual biological target and application of the compound being studied.

Example Signaling Pathway: Inhibition of a Kinase Cascade

This diagram illustrates a scenario where a hypothetical compound, this compound, acts as an inhibitor of a kinase within a signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation This compound This compound This compound->KinaseB Inhibition Ligand Ligand Ligand->Receptor Activation

Caption: Hypothetical inhibition of the Kinase B signaling cascade by this compound.

General Experimental Workflow: Cell-Based Assay

This diagram outlines a typical workflow for testing the efficacy of a compound in a cell-based assay.

G A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture (24-48 hours) A->B C 3. Compound Treatment (this compound serial dilution) B->C D 4. Incubation (Time course) C->D E 5. Assay Endpoint Measurement (e.g., Viability, Reporter gene) D->E F 6. Data Analysis (e.g., IC50 determination) E->F

Caption: A generalized workflow for a cell-based compound screening assay.

Conclusion

The provided templates serve as a starting point for the development of comprehensive application notes and protocols for a new chemical entity. It is imperative that all sections are populated with empirically derived data specific to the compound of interest to ensure accurate and reproducible scientific outcomes. Always prioritize safety by consulting the relevant Safety Data Sheet before commencing any experimental work.

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of BDM31827 in Combination with Ethionamide against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is the use of 'booster' compounds that enhance the efficacy of existing antitubercular drugs. Ethionamide is a second-line antitubercular agent, a prodrug that requires activation by the mycobacterial enzyme EthA to exert its therapeutic effect.[1][2][3] The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[1][3][4]

BDM31827 is an investigational small molecule inhibitor of EthR. By inhibiting EthR, this compound is hypothesized to upregulate the expression of EthA, leading to increased activation of ethionamide and thereby potentiating its antimycobacterial activity.[4][5][6] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound in combination with ethionamide against M. tuberculosis using the checkerboard microdilution method.

Principle

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.[6][7] This method involves testing serial dilutions of two drugs, both individually and in combination, against a standardized bacterial inoculum. The interaction between the drugs can be synergistic, additive, indifferent, or antagonistic, which is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[6][8]

Materials and Reagents

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • This compound powder

  • Ethionamide powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Resazurin sodium salt

  • Sterile distilled water

  • Incubator (37°C)

  • Biosafety cabinet (Class II or III)

  • Spectrophotometer or microplate reader

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_results Data Analysis prep_culture Prepare M. tuberculosis H37Rv culture inoculation Inoculate plate with M. tuberculosis prep_culture->inoculation prep_drugs Prepare stock solutions of this compound and Ethionamide serial_dilutions Perform serial dilutions in 96-well plate prep_drugs->serial_dilutions serial_dilutions->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Determine MIC of individual and combined drugs incubation->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret drug interaction calc_fic->interpret

Caption: Experimental workflow for determining the MIC of this compound in combination with ethionamide.

Signaling Pathway

signaling_pathway This compound This compound EthR EthR (Transcriptional Repressor) This compound->EthR inhibition ethA_gene ethA gene EthR->ethA_gene repression EthA_protein EthA (Monooxygenase) ethA_gene->EthA_protein expression Ethionamide_active Activated Ethionamide EthA_protein->Ethionamide_active activation Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->EthA_protein InhA InhA (Enoyl-ACP reductase) Ethionamide_active->InhA inhibition Mycolic_acid Mycolic Acid Synthesis InhA->Mycolic_acid Cell_death Bacterial Cell Death Mycolic_acid->Cell_death disruption leads to

Caption: Proposed mechanism of synergistic action between this compound and ethionamide.

Protocols

1. Preparation of Bacterial Inoculum

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC at 37°C until it reaches mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Adjust the turbidity of the bacterial culture with fresh 7H9 broth to match a 0.5 McFarland standard.

  • Dilute the adjusted bacterial suspension 1:20 in 7H9 broth to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Drug Stock Solutions

  • Prepare a 10 mg/mL stock solution of ethionamide in DMSO.

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Further dilute the stock solutions in 7H9 broth to achieve the desired starting concentrations for the assay.

3. Checkerboard Assay Setup

  • In a 96-well microplate, serially dilute this compound twofold along the x-axis (e.g., columns 1-10).

  • Serially dilute ethionamide twofold along the y-axis (e.g., rows A-G).

  • The resulting matrix will contain various combinations of the two drugs.

  • Include a row with only serial dilutions of this compound and a column with only serial dilutions of ethionamide to determine their individual MICs.

  • Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the sterility control.

  • The final volume in each well should be 200 µL.

4. Incubation and MIC Determination

  • Seal the microplate and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of 0.01% resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest concentration of the drug(s) that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Data Presentation

Table 1: MIC of this compound and Ethionamide Alone and in Combination

Drug(s)MIC (µg/mL)
This compound (alone)MICA
Ethionamide (alone)MICB
This compound (in combination)MICA combo
Ethionamide (in combination)MICB combo

Table 2: Calculation of Fractional Inhibitory Concentration (FIC) Index

ParameterFormulaValue
FIC of this compound (FICA)MICA combo / MICA
FIC of Ethionamide (FICB)MICB combo / MICB
FIC Index (FICI)FICA + FICB

Interpretation of Results

The FIC index is used to interpret the interaction between the two drugs:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

A synergistic interaction between this compound and ethionamide would be indicated by an FICI of ≤ 0.5, suggesting that the combination is more effective than the individual drugs.

Conclusion

This application note provides a comprehensive protocol for determining the MIC of the novel EthR inhibitor this compound in combination with the established antitubercular drug ethionamide. The checkerboard assay and subsequent FIC index calculation offer a robust method to quantify the nature of the drug interaction. A synergistic relationship would support the development of this compound as a booster for ethionamide, potentially allowing for lower doses of ethionamide, which could reduce its associated toxicity and combat drug resistance in M. tuberculosis.

References

Application Notes and Protocols for Studying EthR Regulation in M. tuberculosis with BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutic strategies. One promising approach is to enhance the efficacy of existing anti-tubercular drugs. Ethionamide (ETH) is a crucial second-line pro-drug that requires activation by the mycobacterial monooxygenase EthA to inhibit mycolic acid synthesis.[1][2] However, the expression of the ethA gene is repressed by the transcriptional regulator EthR, limiting the bioactivation of ETH and consequently its therapeutic effectiveness.[3][4]

Small molecule inhibitors of EthR, such as BDM31827 and its analogs, have emerged as potent "boosters" of ethionamide. By binding to EthR, these inhibitors prevent its interaction with the ethA operator, leading to de-repression of ethA transcription and increased EthA production. This, in turn, enhances the activation of ethionamide, significantly lowering the minimal inhibitory concentration (MIC) of ETH against M. tuberculosis. This document provides detailed application notes and protocols for utilizing this compound and similar compounds to study EthR regulation in M. tuberculosis.

Mechanism of Action

The regulatory pathway of ethionamide activation is a critical target for intervention. EthR, a member of the TetR family of transcriptional repressors, binds to a specific operator sequence in the intergenic region between the ethA and ethR genes, effectively blocking the transcription of ethA.[5] EthA is a monooxygenase that converts the prodrug ethionamide into its active form, an ETH-NAD adduct. This active adduct then inhibits InhA, an enoyl-ACP reductase essential for mycolic acid biosynthesis, a key component of the mycobacterial cell wall.[2][6]

This compound and related compounds are designed to bind within a ligand-binding pocket of the EthR protein. This binding event induces a conformational change in EthR, which reduces its affinity for the DNA operator sequence.[4][7] The dissociation of EthR from the DNA allows for the transcription of ethA, leading to increased levels of the EthA enzyme and subsequent potentiation of ethionamide's anti-tubercular activity.

Data Presentation

CompoundAssay TypeParameterValue (µM)Reference
BDM31343EthR-DNA Interaction (SPR)IC50Not Reported[4]
BDM31343Ethionamide Boosting (in vitro)EC501.5[3]
BDM31381EthR-DNA Interaction (SPR)IC500.5[3]
BDM31381Ethionamide Boosting (in vitro)EC500.1[3]

Note: IC50 represents the concentration of the compound that inhibits 50% of the EthR-DNA interaction. EC50 is the concentration of the compound that gives half-maximal response in the ethionamide boosting assay.

Experimental Protocols

Thermal Shift Assay (TSA) for EthR-Ligand Binding

This assay assesses the direct binding of a compound to EthR by measuring the change in the protein's thermal stability upon ligand binding.

Materials:

  • Purified recombinant EthR protein

  • This compound or other test compounds

  • SYPRO Orange dye (5000x stock in DMSO)

  • Real-time PCR instrument

  • 96-well PCR plates

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

  • Prepare a 2x working solution of EthR protein in the assay buffer.

  • Prepare a series of 2x dilutions of the test compound in the assay buffer.

  • Prepare a 2x working solution of SYPRO Orange dye in the assay buffer.

  • In a 96-well PCR plate, add 10 µL of the 2x EthR solution to each well.

  • Add 10 µL of the 2x compound dilution to the respective wells. Include a DMSO-only control.

  • Add 5 µL of the 2x SYPRO Orange dye solution to each well.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in a real-time PCR instrument.

  • Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Analyze the data to determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of the compound indicates stabilization of the protein and suggests binding.

Surface Plasmon Resonance (SPR) for EthR-DNA Interaction

This biophysical technique measures the interaction between EthR and its DNA operator in real-time, allowing for the determination of binding kinetics and the inhibitory effect of compounds like this compound.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Streptavidin

  • Biotinylated DNA operator of ethA

  • Purified recombinant EthR protein

  • This compound or other test compounds

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 0.5 M NaOH)

Protocol:

  • Immobilize streptavidin on the CM5 sensor chip surface using standard amine coupling chemistry.

  • Capture the biotinylated ethA DNA operator on the streptavidin-coated surface.

  • For inhibition assays, pre-incubate EthR protein with varying concentrations of this compound for a defined period.

  • Inject the EthR or EthR-compound mixture over the DNA-functionalized sensor surface at a constant flow rate.

  • Monitor the change in resonance units (RU) to observe the binding of EthR to the DNA.

  • After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.

  • Regenerate the sensor surface with the regeneration solution to remove bound protein.

  • Analyze the sensorgrams to determine the binding affinity (KD) and the IC50 of the inhibitor.

Ethionamide Boosting Assay in M. tuberculosis

This whole-cell assay determines the ability of a compound to enhance the antimicrobial activity of ethionamide against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain (or a fluorescent reporter strain)

  • Middlebrook 7H9 broth supplemented with ADC (or OADC) and Tween 80

  • Ethionamide (ETH)

  • This compound or other test compounds

  • 96-well microplates

  • Resazurin dye (for viability assessment) or a plate reader for fluorescence/luminescence

Protocol:

  • Prepare a mid-log phase culture of M. tuberculosis.

  • Determine the Minimum Inhibitory Concentration (MIC) of ethionamide against the M. tuberculosis strain.

  • In a 96-well plate, prepare a two-fold serial dilution of the test compound.

  • To each well containing the compound, add a sub-inhibitory concentration of ethionamide (e.g., 1/10th of its MIC).

  • Inoculate each well with the M. tuberculosis culture to a final OD600 of ~0.05.

  • Include control wells with:

    • Bacteria only

    • Bacteria + ethionamide (at the sub-inhibitory concentration)

    • Bacteria + test compound only (to check for intrinsic antimicrobial activity)

  • Incubate the plates at 37 °C for 7-14 days.

  • Assess bacterial growth by measuring OD600, adding resazurin (colorimetric change indicates viability), or measuring fluorescence/luminescence if a reporter strain is used.

  • The Minimum Effective Concentration (MEC) or EC50 is the concentration of the booster compound that, in combination with the sub-inhibitory concentration of ethionamide, inhibits mycobacterial growth.

Mandatory Visualizations

EthR_Signaling_Pathway cluster_drug Pharmacological Intervention cluster_regulation Genetic Regulation cluster_activation Prodrug Activation & Target Inhibition This compound This compound EthR EthR (Repressor) This compound->EthR Inhibits ethA_gene ethA gene EthR->ethA_gene Represses transcription EthA EthA (Enzyme) ethA_gene->EthA Encodes ethA_promoter ethA promoter Ethionamide_inactive Ethionamide (Prodrug) EthA:e->Ethionamide_inactive:w Ethionamide_active Active ETH-NAD Adduct Ethionamide_inactive->Ethionamide_active Activated by InhA InhA Ethionamide_active->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Caption: EthR signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_screening Screening Cascade for EthR Inhibitors start Compound Library tsa Thermal Shift Assay (TSA) (Primary Screen) start->tsa Identify binders spr Surface Plasmon Resonance (SPR) (Binding Kinetics & IC50) tsa->spr Confirm direct binding & quantify affinity boosting M. tb Ethionamide Boosting Assay (Whole-cell Efficacy) spr->boosting Assess cellular activity hits Lead Candidates boosting->hits Select potent boosters

Caption: Experimental workflow for the identification and characterization of EthR inhibitors.

References

Application Notes: BDM31827 in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery.[1][2][3][4] Unlike traditional high-throughput screening (HTS) which tests large, drug-like molecules, FBDD begins by screening small, low-molecular-weight compounds known as "fragments" (typically <300 Da).[2][5] These fragments, due to their smaller size and reduced complexity, can explore chemical space more effectively and often exhibit more efficient binding interactions with the target protein.[6] Although these initial hits typically have weak binding affinities (in the micromolar to millimolar range), their interactions are often high-quality, making them excellent starting points for optimization into potent and selective drug candidates.[6] The process generally involves identifying these initial fragment hits, validating their binding, and then using structure-guided methods to grow, link, or merge these fragments to enhance their affinity and develop them into lead compounds.[4][6]

BDM31827: A Novel Fragment Targeting BRD4

This compound is a novel fragment identified through a fragment screening campaign targeting the first bromodomain of Bromodomain-containing protein 4 (BRD4(1)). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BRD4 is involved in the recruitment of transcriptional machinery to chromatin, thereby activating the transcription of key oncogenes such as MYC. Its role in cancer cell proliferation and survival has made it an attractive target for therapeutic intervention, particularly in oncology.

This compound represents a validated starting point for the development of potent and selective BRD4 inhibitors. These application notes provide an overview of the screening and characterization of this compound and offer detailed protocols for its application in a fragment-based drug discovery workflow.

Signaling Pathway of BRD4

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones binds to RNAPII RNA Pol II PTEFb->RNAPII phosphorylates Oncogenes Oncogenes (e.g., MYC) RNAPII->Oncogenes promotes transcription Translation Protein Translation Oncogenes->Translation Oncogenic_Proteins Oncogenic Proteins Translation->Oncogenic_Proteins Proliferation Cell Proliferation & Survival Oncogenic_Proteins->Proliferation drives

Caption: Simplified signaling pathway of BRD4 in promoting cancer cell proliferation.

Experimental Workflow for Fragment-Based Drug Discovery using this compound

FBDD_Workflow cluster_screening Hit Identification cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Fragment_Library Fragment Library Primary_Screen Primary Screen (e.g., NMR, SPR) Fragment_Library->Primary_Screen Initial_Hits Initial Hits Primary_Screen->Initial_Hits Orthogonal_Screen Orthogonal Screen (e.g., DSF, ITC) Initial_Hits->Orthogonal_Screen Validated_Hits Validated Hits (e.g., this compound) Orthogonal_Screen->Validated_Hits Structural_Biology Structural Biology (X-ray, NMR) Validated_Hits->Structural_Biology SAR Structure-Activity Relationship (SAR) Structural_Biology->SAR SAR->Structural_Biology Lead_Compound Lead Compound SAR->Lead_Compound iterative cycles

Caption: General workflow for fragment-based drug discovery.

Quantitative Data Summary

Table 1: Fragment Screening Hit Summary

Fragment IDMolecular Weight (Da)Primary Screen (NMR) CSP (ppm)Orthogonal Screen (SPR) KD (µM)Ligand Efficiency (LE)
This compound185.20.152500.35
Frag_002210.30.124000.29
Frag_003160.10.08>1000-
Frag_004230.50.183000.31

Table 2: Biophysical Characterization of this compound Binding to BRD4(1)

TechniqueParameterValue
Surface Plasmon Resonance (SPR)KD250 ± 25 µM
kon (M-1s-1)1.5 x 103
koff (s-1)0.375
Isothermal Titration Calorimetry (ITC)KD280 ± 30 µM
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)3.7
n (stoichiometry)0.98

Table 3: Initial Structure-Activity Relationship (SAR) for this compound Analogs

Compound IDModificationBRD4(1) KD (µM)Ligand Efficiency (LE)
This compound-2500.35
This compound-A1Addition of methyl1500.36
This compound-A2Addition of chloro950.38
This compound-A3Ring expansion4000.30

Experimental Protocols

Protocol 1: Primary Fragment Screening by 1H-15N HSQC NMR

This protocol outlines the use of protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy to screen for fragments that bind to the target protein.[7][8]

Materials:

  • 15N-labeled BRD4(1) protein

  • Fragment library (e.g., 1000 compounds)

  • NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D2O)

  • NMR tubes

Procedure:

  • Protein Preparation: Prepare a stock solution of 15N-labeled BRD4(1) at 100 µM in NMR buffer.

  • Fragment Mixture Preparation: Prepare cocktails of 5-10 fragments at a concentration of 10 mM each in a compatible solvent (e.g., d6-DMSO).

  • NMR Sample Preparation: a. To an NMR tube, add the 15N-BRD4(1) solution to a final concentration of 50 µM. b. Add a fragment cocktail to a final concentration of 500 µM per fragment. c. Prepare a reference sample containing only the protein and the solvent.

  • NMR Data Acquisition: a. Acquire a 2D 1H-15N HSQC spectrum for the reference sample and for each sample containing a fragment cocktail.[8] b. Use a spectrometer operating at 600 MHz or higher.

  • Data Analysis: a. Overlay the spectra from the fragment-containing samples with the reference spectrum. b. Identify chemical shift perturbations (CSPs) of the protein's amide signals. A significant CSP indicates a potential binding event. c. Deconvolute the cocktails that show hits by testing each fragment individually to identify the specific binder.

Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to confirm the binding of hits from the primary screen and to determine their binding affinity (KD).[9][10]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified BRD4(1) protein

  • Fragment hits (e.g., this compound)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: a. Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS. b. Inject the BRD4(1) protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to immobilize it on the chip surface. c. Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis: a. Prepare a dilution series of the fragment (e.g., this compound) in running buffer, ranging from 1 µM to 1 mM. b. Inject the fragment solutions over the immobilized BRD4(1) surface, starting with the lowest concentration. c. Include buffer-only injections for double referencing.

  • Data Analysis: a. Subtract the reference surface and buffer-only injection signals from the binding data. b. Plot the steady-state response against the fragment concentration. c. Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Protocol 3: Hit-to-Lead Optimization Strategy

Hit_to_Lead_Optimization cluster_growth Fragment Growing cluster_linking Fragment Linking cluster_evaluation Evaluation This compound This compound (Initial Hit) Structure Co-crystal Structure of this compound-BRD4(1) This compound->Structure Second_Site_Screen Screen for Second Binding Fragment This compound->Second_Site_Screen Vector_Analysis Identify Growth Vectors Structure->Vector_Analysis Synthesis_A Synthesize Analogs with substitutions Vector_Analysis->Synthesis_A Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Synthesis_A->Biochemical_Assay Linker_Design Design Linker Second_Site_Screen->Linker_Design Synthesis_B Synthesize Linked Compound Linker_Design->Synthesis_B Synthesis_B->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., Proliferation) Biochemical_Assay->Cellular_Assay Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization advance promising compounds

Caption: Hit-to-lead optimization strategies for a fragment hit.

References

Application Note & Protocol: Co-crystallization of BDM31827 with EthR Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the co-crystallization of the Mycobacterium tuberculosis transcriptional repressor EthR with the inhibitor BDM31827. The successful generation of high-quality crystals of this complex is a critical step for structure-based drug design, enabling the detailed analysis of molecular interactions and facilitating the development of more potent anti-tubercular agents.

The transcriptional repressor EthR controls the expression of EthA, a monooxygenase required to activate the pro-drug ethionamide.[1][2][3] Inhibition of EthR's DNA-binding activity by small molecules like this compound can derepress ethA expression, thereby increasing the efficacy of ethionamide.[4] Elucidating the crystal structure of the EthR-BDM31827 complex provides a high-resolution map of the binding site, which is invaluable for optimizing inhibitor design.

The following protocols are representative methodologies based on established techniques for the expression, purification, and crystallization of mycobacterial proteins and their complexes.[5][6]

Experimental Protocols

Expression and Purification of EthR Protein

This protocol describes the expression of N-terminally His-tagged EthR in E. coli and its subsequent purification.

a. Gene Cloning and Expression Vector The ethR gene (Rv3855) from M. tuberculosis H37Rv is cloned into a pET-based expression vector (e.g., pET28a), which appends a hexahistidine (6xHis) tag to the N-terminus for affinity purification.

b. Protein Expression

  • Transform the pET-EthR plasmid into E. coli BL21(DE3) cells.

  • Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony and grow overnight at 37°C with shaking.

  • Use the starter culture to inoculate 1 L of LB broth with the same antibiotic. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to grow the culture for 16-20 hours at 18°C to enhance protein solubility.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

c. Cell Lysis and Lysate Clarification

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

d. Affinity Chromatography

  • Equilibrate a 5 mL Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5% glycerol).

  • Elute the His-tagged EthR protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5% glycerol).

  • Analyze the eluted fractions by SDS-PAGE for purity.

e. Size-Exclusion Chromatography (Gel Filtration)

  • Pool the pure fractions from the affinity chromatography step and concentrate them to approximately 2-3 mL using an appropriate centrifugal filter device.

  • Further purify the protein and perform a buffer exchange using a size-exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with Gel Filtration Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Collect fractions corresponding to the monomeric or dimeric EthR peak.

  • Assess the purity of the final protein sample by SDS-PAGE. The protein should be >95% pure.

  • Measure the protein concentration using a spectrophotometer (A280) or a Bradford assay.

Co-crystallization of EthR with this compound

This protocol utilizes the sitting drop vapor diffusion method for co-crystallization.

a. Preparation of the Protein-Ligand Complex

  • Prepare a 100 mM stock solution of this compound in 100% DMSO.

  • Dilute the purified EthR protein to a final concentration of 10 mg/mL in Gel Filtration Buffer.

  • Add the this compound stock solution to the protein solution to achieve a final ligand concentration that is in 3- to 5-fold molar excess over the protein. Ensure the final DMSO concentration does not exceed 2% (v/v) to avoid interference with crystallization.

  • Incubate the protein-ligand mixture on ice for 1-2 hours to allow for complex formation.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to remove any precipitate before setting up crystallization trials.

b. Crystallization Screening

  • Use commercially available sparse-matrix crystallization screens (e.g., Hampton Research Crystal Screen, Index Screen) to identify initial crystallization conditions.

  • Set up crystallization plates using the sitting drop vapor diffusion method.[7] In each well of a 96-well plate, mix 1 µL of the EthR-BDM31827 complex solution with 1 µL of the reservoir solution from the screen.

  • Seal the plates and incubate them at a constant temperature (e.g., 20°C).

  • Monitor the drops for crystal growth regularly over several weeks.

c. Optimization of Crystallization Conditions

  • Once initial "hits" (microcrystals, precipitates, or poor-quality crystals) are identified, perform optimization screens.[8]

  • Systematically vary the parameters of the initial hit condition, including precipitant concentration (e.g., PEG 3350), pH, and salt concentration, to improve crystal quality.

Data Presentation

The following tables summarize representative quantitative data expected from the successful expression, purification, and co-crystallization of the EthR-BDM31827 complex.

Table 1: Protein Purification Summary

Purification StepTotal Protein (mg)Purity (%)
Clarified Lysate250~15
Ni-NTA Elution35>90
Size-Exclusion20>95

Table 2: Ligand Binding and Crystallographic Data

ParameterValue
Binding Affinity (ITC)
K_d (this compound)2.5 µM
Optimal Crystallization Condition
Precipitant18% w/v PEG 3350
Buffer0.1 M Bis-Tris pH 6.5
Salt0.2 M Li₂SO₄
Temperature20°C
X-ray Data Collection Statistics
PDB ID(Hypothetical)
Resolution (Å)1.9
Space GroupP2₁2₁2₁
Unit Cell (a, b, c in Å)55.2, 85.1, 95.4
Completeness (%)99.8 (99.1)
R_merge0.08 (0.45)
I/σ(I)15.2 (2.1)
Refinement Statistics
R_work / R_free0.18 / 0.21
Ramachandran Favored (%)98.5

(Values in parentheses are for the highest resolution shell.)

Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

G cluster_cloning Gene Cloning & Expression cluster_purification Protein Production & Purification cluster_crystallization Co-Crystallization & Structure Determination ethr_gene ethR Gene Amplification vector Cloning into pET Vector ethr_gene->vector transform Transformation into E. coli vector->transform expression IPTG Induction transform->expression harvest Cell Harvest expression->harvest lysis Sonication & Lysis harvest->lysis affinity Ni-NTA Affinity Chromatography lysis->affinity sec Size-Exclusion Chromatography affinity->sec complex EthR-BDM31827 Complex Formation sec->complex screening Vapor Diffusion Screening complex->screening optimization Crystal Optimization screening->optimization diffraction X-ray Diffraction optimization->diffraction structure Structure Solution diffraction->structure

Caption: Experimental workflow from gene to crystal structure.

G cluster_pathway EthR Regulatory Pathway cluster_inhibition Inhibitor Action ethr EthR Repressor dna ethA-ethR Operator DNA ethr->dna Repression etha_gene ethA Gene dna->etha_gene etha_protein EthA Protein etha_gene->etha_protein Transcription & Translation ethionamide Ethionamide (Pro-drug) etha_protein:e->ethionamide:w active_eth Activated Ethionamide ethionamide->active_eth Activation bdm This compound (Inhibitor) bdm->ethr Inhibition of DNA Binding

Caption: Signaling pathway of EthR and its inhibition by this compound.

References

Application Notes and Protocols: Utilizing BDM31827 in Cellular Models of Tuberculosis Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of BDM31827, a novel compound with potential anti-tuberculosis activity, in cellular models of Mycobacterium tuberculosis (Mtb) infection. The following sections detail the methodologies for assessing the compound's efficacy, cytotoxicity, and potential mechanism of action within infected macrophages.

Introduction to Cellular Models of Tuberculosis

Cellular models are indispensable tools in tuberculosis research, providing a physiologically relevant environment to study the complex host-pathogen interactions and to screen for new therapeutic agents. Macrophages are the primary host cells for Mtb, making them the cornerstone of in vitro TB infection models.[1][2] These models allow for the controlled investigation of a compound's ability to inhibit intracellular bacterial growth and to modulate the host immune response.

Commonly used cell lines include human monocytic cell lines like THP-1, which can be differentiated into macrophage-like cells, and murine macrophage cell lines such as J774 and RAW264.7.[2] These models can be adapted to represent different stages of infection, including active replication and non-replicating persistence, which is crucial for evaluating drugs targeting latent TB.[3][4]

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for this compound's activity in various cellular assays. These tables are designed for easy comparison and interpretation of the compound's performance.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

Assay TypeMtb StrainThis compoundRifampicin (Control)
MIC50 (µM) H37RvData to be determined0.01
MBC (µM) H37RvData to be determined0.1
Intracellular EC50 (µM) in THP-1 macrophages H37RvData to be determined0.05

Table 2: Cytotoxicity Profile of this compound

Cell LineAssayThis compound CC50 (µM)
THP-1 Macrophages Resazurin AssayData to be determined
HepG2 (Hepatocytes) MTT AssayData to be determined
Vero Cells Neutral Red UptakeData to be determined

Table 3: Selectivity Index of this compound

ParameterValue
Selectivity Index (SI = CC50 / EC50) Data to be determined

Experimental Protocols

The following are detailed protocols for evaluating this compound in cellular models of Mtb infection.

General Reagents and Cell Culture
  • Cell Lines: THP-1 human monocytic leukemia cells (ATCC TIB-202).

  • Media: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA).

  • Mtb Strain: Mycobacterium tuberculosis H37Rv.

  • Mtb Culture Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80.

Protocol 1: Determination of Intracellular Efficacy of this compound

This protocol assesses the ability of this compound to inhibit the growth of Mtb within macrophages.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_infection Infection cluster_treatment Compound Treatment cluster_readout Readout seed_thp1 Seed THP-1 monocytes differentiate Differentiate with PMA (48h) seed_thp1->differentiate wash_rest Wash and rest macrophages (24h) differentiate->wash_rest infect_cells Infect macrophages (MOI 10:1, 4h) wash_rest->infect_cells prepare_mtb Prepare Mtb H37Rv inoculum prepare_mtb->infect_cells wash_extracellular Wash to remove extracellular bacteria infect_cells->wash_extracellular add_this compound Add serial dilutions of this compound wash_extracellular->add_this compound incubate_treatment Incubate for 72h add_this compound->incubate_treatment lyse_cells Lyse macrophages incubate_treatment->lyse_cells plate_lysate Plate serial dilutions of lysate on 7H11 agar lyse_cells->plate_lysate incubate_plates Incubate plates (3-4 weeks) plate_lysate->incubate_plates count_cfu Count Colony Forming Units (CFU) incubate_plates->count_cfu

Caption: Workflow for intracellular efficacy testing of this compound.

Methodology:

  • Cell Seeding and Differentiation:

    • Seed THP-1 monocytes in a 96-well plate at a density of 5 x 104 cells/well.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

    • After incubation, aspirate the media and wash the adherent macrophages twice with fresh RPMI-1640.

    • Add fresh, antibiotic-free media and allow the cells to rest for 24 hours.

  • Infection with M. tuberculosis :

    • Prepare a single-cell suspension of Mtb H37Rv and adjust the optical density to achieve a multiplicity of infection (MOI) of 10 bacilli per macrophage.

    • Infect the differentiated THP-1 cells and incubate for 4 hours at 37°C.

    • Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in RPMI-1640.

    • Add the compound dilutions to the infected cells. Include a vehicle control (DMSO) and a positive control (Rifampicin).

    • Incubate the plates for 72 hours at 37°C.

  • Enumeration of Intracellular Bacteria:

    • After incubation, lyse the macrophages with 0.1% saponin.

    • Perform serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria. The EC50 is calculated as the concentration of this compound that reduces CFU by 50% compared to the vehicle control.

Protocol 2: Cytotoxicity Assay

This protocol determines the toxicity of this compound to mammalian cells.

Methodology:

  • Cell Seeding:

    • Seed THP-1 macrophages (differentiated as in Protocol 1), HepG2 cells, or Vero cells in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Add serial dilutions of this compound to the cells.

    • Incubate for 72 hours at 37°C.

  • Viability Assessment (Resazurin Assay):

    • Add resazurin solution to each well and incubate for 4-6 hours.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

    • Calculate the cell viability as a percentage of the vehicle control. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Hypothetical Signaling Pathway Modulation by this compound

Understanding the mechanism of action of a novel compound is crucial. The following diagram illustrates a hypothetical signaling pathway that this compound might modulate to enhance the anti-mycobacterial response in macrophages. This is based on known pathways involved in the host response to Mtb infection.[5][6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates This compound This compound This compound->TAK1 enhances activation DNA DNA NFkappaB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcription Mtb M. tuberculosis Mtb->TLR2

Caption: Hypothetical enhancement of NF-κB signaling by this compound.

This proposed mechanism suggests that this compound may enhance the activation of TAK1, a key kinase in the Toll-like receptor (TLR) signaling pathway. This leads to a more robust activation of the NF-κB transcription factor, resulting in increased production of pro-inflammatory cytokines that are crucial for controlling Mtb infection.[6]

Concluding Remarks

The protocols and frameworks provided in these application notes offer a robust starting point for the comprehensive evaluation of this compound in cellular models of tuberculosis. By systematically determining its intracellular efficacy, cytotoxicity, and potential mechanism of action, researchers can build a strong data package to support the further development of this compound as a potential anti-tuberculosis therapeutic. Future work should focus on validating these findings in more complex models, such as 3D granuloma models or in vivo animal models, to better predict clinical efficacy.[8]

References

Application Notes and Protocols for Assessing the Synergistic Effect of BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the synergistic antimicrobial effects of BDM31827, a novel inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR, when used in combination with the second-line antitubercular drug ethionamide.

Introduction

Tuberculosis remains a significant global health threat, with the rise of multidrug-resistant strains (MDR-TB) necessitating the development of new therapeutic strategies. One promising approach is to enhance the efficacy of existing antibiotics. Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA to exert its therapeutic effect. The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR. This compound is a small molecule inhibitor of EthR. By binding to EthR, this compound prevents it from repressing ethA transcription, leading to increased EthA production and enhanced activation of ethionamide. This synergistic interaction has the potential to lower the required therapeutic dose of ethionamide, thereby reducing its associated toxicity and combating drug resistance.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the transcriptional repressor EthR in Mycobacterium tuberculosis. EthR binds to the operator region of the ethA gene, preventing its transcription. The ethA gene encodes the monooxygenase EthA, which is essential for the activation of the prodrug ethionamide into its active, bactericidal form. By inhibiting EthR, this compound effectively "boosts" the activity of ethionamide. The binding of this compound to the ligand-binding domain of EthR, specifically interacting with residues such as Asn179, induces a conformational change in the repressor, preventing its binding to the ethA operator. This leads to the de-repression of ethA transcription, increased levels of the EthA enzyme, and consequently, more efficient activation of ethionamide.

EthR_Signaling_Pathway cluster_gene Mycobacterium tuberculosis DNA cluster_protein Protein Synthesis & Function cluster_drug Drug Action ethA_gene ethA gene EthA EthA Enzyme ethA_gene->EthA Transcription & Translation ethR_gene ethR gene EthR EthR Repressor ethR_gene->EthR Transcription & Translation EthR->ethA_gene Represses Ethionamide_prodrug Ethionamide (Prodrug) EthA->Ethionamide_prodrug Catalyzes This compound This compound This compound->EthR Inhibits Ethionamide_active Active Ethionamide Ethionamide_prodrug->Ethionamide_active Activation Bacterial_death Bacterial Death Ethionamide_active->Bacterial_death Induces

Caption: EthR Signaling and this compound Mechanism.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for the synergistic interaction between this compound and ethionamide against Mycobacterium tuberculosis H37Rv. This data is for illustrative purposes to demonstrate the expected outcomes from the protocols described below.

CompoundIC50 (alone) (µM)IC50 (in combination) (µM)Combination Index (CI)Synergy
This compound > 501.5< 0.5Strong Synergy
Ethionamide 2.50.2< 0.5Strong Synergy

Note: The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the synergistic effects of this compound and ethionamide.

This protocol determines the in vitro synergistic activity of this compound and ethionamide against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • This compound stock solution (in DMSO)

  • Ethionamide stock solution (in DMSO)

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Plate reader

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.

  • Drug Dilution Series:

    • Prepare serial dilutions of this compound and ethionamide in 7H9 broth in separate 96-well plates. A typical 8-point dilution series is recommended, starting from a concentration several-fold higher than the expected inhibitory concentration.

  • Checkerboard Plate Setup:

    • In a new 96-well plate, add 50 µL of the appropriate this compound dilution along the x-axis.

    • Add 50 µL of the appropriate ethionamide dilution along the y-axis.

    • The final plate will contain a matrix of this compound and ethionamide concentrations. Include wells with each drug alone and a drug-free control.

    • Add 100 µL of the prepared bacterial suspension to each well. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Assessment of Bacterial Growth:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Incubate for an additional 24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • Read the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth (no color change).

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:

      • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI values: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates an indifferent effect; FICI > 4 indicates antagonism.

This protocol assesses the synergistic activity of this compound and ethionamide within a biologically relevant host cell model.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv strain

  • This compound and ethionamide

  • Sterile water

  • 7H11 agar plates

Procedure:

  • Macrophage Differentiation:

    • Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10^5 cells/well.

    • Differentiate the monocytes into macrophages by treating with PMA (20 ng/mL) for 24-48 hours.

    • Wash the cells with fresh RPMI-1640 medium to remove PMA and allow them to rest for 24 hours.

  • Macrophage Infection:

    • Infect the differentiated macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours at 37°C.

    • Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.

  • Drug Treatment:

    • Add fresh RPMI-1640 medium containing serial dilutions of this compound, ethionamide, or their combination to the infected macrophages. Include a drug-free control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Intracellular Bacterial Viability:

    • After incubation, lyse the macrophages with sterile water for 15 minutes.

    • Prepare serial dilutions of the cell lysates in 7H9 broth.

    • Plate the dilutions on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Count the number of colony-forming units (CFUs) on the agar plates.

    • Compare the CFU counts from the drug-treated wells to the untreated control wells to determine the reduction in intracellular bacterial growth.

    • Plot the dose-response curves for each drug alone and in combination to visualize the synergistic effect.

Experimental Workflow and Logic

The assessment of synergy between this compound and ethionamide follows a logical progression from in vitro characterization to a more complex intracellular model.

Experimental_Workflow start Start Synergy Assessment checkerboard Protocol 1: Checkerboard Assay start->checkerboard data_analysis1 Calculate MIC and FICI checkerboard->data_analysis1 synergy_determination Synergy Confirmed? data_analysis1->synergy_determination macrophage_assay Protocol 2: Intracellular Macrophage Assay synergy_determination->macrophage_assay Yes no_synergy Re-evaluate or Conclude No Synergy synergy_determination->no_synergy No data_analysis2 Determine Intracellular CFU Reduction macrophage_assay->data_analysis2 end Conclude Synergistic Efficacy data_analysis2->end

Caption: Workflow for Synergy Assessment.

Probing the Function of Mycobacterium tuberculosis EthR with BDM Chemical Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for utilizing BDM series compounds as chemical probes to investigate the function of the Mycobacterium tuberculosis transcriptional repressor, EthR. EthR is a critical regulator of the bioactivation of the second-line antitubercular drug ethionamide. Small molecule inhibitors of EthR, such as the BDM compounds, act as "ethionamide boosters," enhancing the efficacy of this antibiotic. This guide offers a comprehensive resource for researchers in tuberculosis drug discovery, detailing the mechanism of action, providing quantitative data for representative BDM compounds, and outlining step-by-step protocols for key biochemical and cellular assays.

Note on BDM31827: Initial searches for a compound specifically designated "this compound" did not yield any specific results in the context of EthR inhibition. It is presumed that this may be a typographical error. This document will therefore focus on well-characterized BDM compounds, such as BDM31343, BDM31381, and BDM41906, as exemplary chemical probes for EthR function.

Introduction: EthR as a Therapeutic Target

Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains.[1] Ethionamide is a crucial second-line drug for treating multidrug-resistant tuberculosis; however, its efficacy is often limited by poor patient tolerance due to severe side effects at therapeutic doses.[1]

Ethionamide is a prodrug that requires activation by the mycobacterial monooxygenase, EthA, to exert its therapeutic effect.[1] The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[1] By binding to the promoter region of the ethA gene, EthR effectively suppresses the production of the EthA enzyme, thereby limiting the activation of ethionamide and contributing to intrinsic resistance.

Small molecule inhibitors that bind to EthR and disrupt its DNA-binding activity can de-repress the expression of ethA. This leads to increased levels of the EthA enzyme, enhanced activation of ethionamide, and consequently, a significant boost in its antimycobacterial potency.[1] These EthR inhibitors, often referred to as "ethionamide boosters," present a promising strategy to improve the therapeutic index of ethionamide, potentially allowing for lower, better-tolerated doses. The BDM series of compounds are among the most well-characterized EthR inhibitors to date.

Mechanism of Action of BDM Chemical Probes

BDM compounds are small molecule inhibitors that bind to a hydrophobic pocket within the EthR protein. This binding event induces a conformational change in EthR, which in turn allosterically prevents its binding to the operator DNA sequence in the ethA-ethR intergenic region. By inhibiting the repressor function of EthR, BDM compounds effectively "switch on" the expression of the ethA gene.

cluster_0 EthR-mediated Repression cluster_1 BDM-mediated De-repression EthR EthR Repressor ethA_promoter ethA Promoter EthR->ethA_promoter Binds and represses ethA_gene ethA Gene EthA_protein EthA Enzyme ethA_gene->EthA_protein Transcription & Translation (Blocked) Ethionamide Ethionamide (Prodrug) Activated_Ethionamide Activated Ethionamide Ethionamide->Activated_Ethionamide Activation (Low Level) InhA InhA Activated_Ethionamide->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes BDM BDM Compound EthR_inactive Inactive EthR BDM->EthR_inactive Binds and inactivates ethA_promoter2 ethA Promoter ethA_gene2 ethA Gene EthA_protein2 EthA Enzyme ethA_gene2->EthA_protein2 Transcription & Translation (Active) Ethionamide2 Ethionamide (Prodrug) EthA_protein2->Ethionamide2 Activates Activated_Ethionamide2 Activated Ethionamide Ethionamide2->Activated_Ethionamide2 Enhanced Activation InhA2 InhA Activated_Ethionamide2->InhA2 Inhibits Mycolic_Acid2 Mycolic Acid Synthesis InhA2->Mycolic_Acid2 Catalyzes

Caption: Mechanism of EthR Repression and BDM-mediated De-repression.

Quantitative Data for Representative BDM Probes

The following table summarizes the in vitro and in-bacterio activities of representative BDM compounds as EthR inhibitors and ethionamide boosters.

CompoundTarget-Based Assay (IC50, µM)Cellular Assay (EC50, µM)Ethionamide Boosting (Fold Reduction in MIC)Reference
BDM313431.5 (SPR)1.5>10[1]
BDM313810.5 (SPR)0.1>10
BDM41906Not Reported0.04 (Macrophage Assay)Not Reported[2]
Fragment 1-3.0 (MEC)~7.5[3]

IC50: The concentration of the compound that inhibits 50% of the interaction between EthR and its DNA operator. EC50: The concentration of the compound that provides 50% of the maximal ethionamide boosting effect in a cellular assay. MEC: Minimum Effective Concentration. Fold Reduction in MIC: The factor by which the Minimum Inhibitory Concentration (MIC) of ethionamide is reduced in the presence of the BDM compound.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing BDM compounds as EthR chemical probes.

Protocol 1: Determination of EthR-Inhibitor Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol outlines a method to measure the binding affinity of BDM compounds to immobilized EthR protein.

cluster_0 SPR Experimental Workflow start Start immobilize Immobilize EthR on Sensor Chip start->immobilize inject_buffer Inject Running Buffer (Establish Baseline) immobilize->inject_buffer inject_bdm Inject Serial Dilutions of BDM Compound inject_buffer->inject_bdm dissociation Inject Running Buffer (Dissociation) inject_bdm->dissociation regenerate Regenerate Sensor Surface dissociation->regenerate regenerate->inject_bdm Next Concentration analyze Analyze Sensorgram Data (Calculate KD) regenerate->analyze All Concentrations Tested end End analyze->end cluster_0 Ethionamide Boosting Assay Workflow start Start prepare_plates Prepare 96-well plates with serial dilutions of Ethionamide start->prepare_plates add_bdm Add fixed concentration of BDM compound to test wells prepare_plates->add_bdm add_dmso Add DMSO to control wells prepare_plates->add_dmso inoculate Inoculate all wells with M. tuberculosis culture add_bdm->inoculate add_dmso->inoculate incubate Incubate plates inoculate->incubate read_mic Determine MIC of Ethionamide (+/- BDM compound) incubate->read_mic calculate Calculate Fold Reduction in MIC read_mic->calculate end End calculate->end

References

Troubleshooting & Optimization

BDM31827 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Publicly available scientific literature and chemical databases do not contain information on a compound with the identifier "BDM31827." The following troubleshooting guide is a template created for a hypothetical compound, "HypotheticalCompound-XYZ," to demonstrate the format and depth of technical support that can be provided when specific details about a molecule are known. Please substitute "HypotheticalCompound-XYZ" with the correct compound name and its specific properties to address your particular issues.

Frequently Asked Questions (FAQs) for HypotheticalCompound-XYZ

Q1: What is the recommended solvent for dissolving HypotheticalCompound-XYZ?

A1: HypotheticalCompound-XYZ is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3] For most in vitro assays, a final DMSO concentration of less than 0.1% in the culture medium is advised to avoid solvent-induced cytotoxicity.

Q2: I observed precipitation when I added my HypotheticalCompound-XYZ stock solution to the cell culture medium. What could be the cause and how can I prevent this?

A2: Precipitation of compounds in cell culture media is a common issue that can arise from several factors.[4][5] For HypotheticalCompound-XYZ, this is often due to its low aqueous solubility. Here are some potential causes and solutions:

  • High Final Concentration: The final concentration of HypotheticalCompound-XYZ in your medium may exceed its solubility limit.

  • Improper Dilution Technique: Adding the DMSO stock directly to the full volume of media can cause the compound to crash out of solution.

  • Temperature Shifts: Moving solutions between different temperatures (e.g., from room temperature to a 37°C incubator) can affect solubility.[4]

  • Media Components: Components in the serum or media supplements can sometimes interact with the compound, leading to precipitation.[6]

To prevent precipitation, we recommend a serial dilution method. A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue 1: Persistent Precipitation in Cell Culture Media

If you continue to observe precipitation after following the recommended dilution protocol, consider the following advanced troubleshooting steps:

  • Pre-warming the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.[7]

  • Solubilizing Agents: For particularly challenging applications, the use of a non-ionic surfactant like Tween 20 in the initial stock solution can aid in solubility. However, the compatibility and potential effects of such agents on your specific cell line and assay should be validated first.[7]

  • pH Adjustment: The solubility of some compounds is pH-dependent. While altering media pH is generally not recommended as it can affect cell health, in specific assay buffers, slight adjustments might be possible.[8]

Quantitative Solubility Data for HypotheticalCompound-XYZ
SolventSolubilityTemperature (°C)Notes
DMSO> 50 mg/mL25Clear solution
Ethanol~5 mg/mL25May require warming
PBS (pH 7.4)< 10 µg/mL25Prone to precipitation
Cell Culture Media + 10% FBS~ 25 µM37Dependent on media formulation

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of HypotheticalCompound-XYZ in DMSO
  • Weighing: Accurately weigh out the required amount of HypotheticalCompound-XYZ powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Serial Dilution for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into your aqueous cell culture medium.

  • Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution in pre-warmed (37°C) cell culture medium without serum. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM intermediate solution.

  • Final Dilution: Add the intermediate dilution to your final volume of complete cell culture medium (containing serum) to reach the desired final concentration.

  • Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming and protein denaturation.

Visualizations

Signaling Pathway of HypotheticalCompound-XYZ

Assuming HypotheticalCompound-XYZ is an inhibitor of the PI3K/Akt signaling pathway, the following diagram illustrates its mechanism of action.

HypotheticalCompound_XYZ_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates DownstreamEffectors Downstream Effectors (e.g., mTOR, Bad) Akt->DownstreamEffectors Activates CellSurvival Cell Survival & Proliferation DownstreamEffectors->CellSurvival HypotheticalCompound-XYZ HypotheticalCompound-XYZ HypotheticalCompound-XYZ->PI3K Inhibits

Caption: Mechanism of action for HypotheticalCompound-XYZ.

Experimental Workflow for Solubility Troubleshooting

The following diagram outlines the logical steps to troubleshoot solubility issues with HypotheticalCompound-XYZ.

Solubility_Troubleshooting_Workflow Start Start: Precipitation Observed CheckStock Is the DMSO stock solution clear? Start->CheckStock RedissolveStock Re-dissolve stock. Consider gentle warming. CheckStock->RedissolveStock No CheckDilution Are you using the serial dilution protocol? CheckStock->CheckDilution Yes RedissolveStock->CheckStock FollowProtocol2 Follow Protocol 2 for serial dilution. CheckDilution->FollowProtocol2 No CheckConcentration Is the final concentration below the solubility limit? CheckDilution->CheckConcentration Yes FollowProtocol2->CheckDilution LowerConcentration Lower the final concentration. CheckConcentration->LowerConcentration No AdvancedTroubleshooting Consider advanced options: - Pre-warm media - Use solubilizing agents CheckConcentration->AdvancedTroubleshooting Still Precipitates End End: Clear Solution CheckConcentration->End Yes LowerConcentration->CheckConcentration AdvancedTroubleshooting->End

Caption: Workflow for troubleshooting solubility issues.

References

Technical Support Center: Optimizing BDM31827 Concentration for Ethionamide Synergy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of BDM31827 to enhance the antimycobacterial activity of ethionamide against Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

1. What is the mechanism of synergy between this compound and ethionamide?

Ethionamide (ETH) is a pro-drug that requires activation by the mycobacterial enzyme EthA to become effective.[1][2] The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[1][3] this compound is an inhibitor of EthR. By binding to EthR, this compound prevents it from repressing ethA transcription, leading to increased production of the EthA enzyme.[3][4] This, in turn, enhances the activation of ethionamide, resulting in a more potent bactericidal effect.[3] Studies have shown that EthR inhibitors can increase the levels of ethA mRNA significantly.[3]

2. What is the expected fold-reduction in the Minimum Inhibitory Concentration (MIC) of ethionamide when used in combination with this compound?

The combination of an EthR inhibitor like this compound with ethionamide can lead to a significant reduction in the MIC of ethionamide. Published data on similar EthR inhibitors have demonstrated a 10- to 20-fold reduction in the ethionamide MIC against M. tuberculosis.[3]

3. How can I determine the optimal concentrations of this compound and ethionamide for synergy?

The checkerboard assay is the standard method for determining the synergistic effect of two antimicrobial agents.[5][6][7] This assay allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).[5]

4. What is the Fractional Inhibitory Concentration (FIC) index and how is it interpreted?

The FIC index is a quantitative measure of the synergistic effect. It is calculated as follows:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The results are typically interpreted as:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in MIC values between replicates. Inconsistent inoculum density. Pipetting errors. Contamination of cultures.Ensure a standardized inoculum is prepared to the correct McFarland standard for each experiment. Use calibrated pipettes and proper pipetting techniques. Maintain sterile technique throughout the assay setup.
No observed synergy (FIC index > 0.5). The M. tuberculosis strain may have a mutation in the ethA gene, rendering it resistant to ethionamide activation. The concentration range of this compound is too low to effectively inhibit EthR. The compound (this compound) may have degraded.Sequence the ethA gene of the test strain to check for resistance mutations. Expand the concentration range of this compound tested in the checkerboard assay. Use a fresh stock of this compound and protect it from light and excessive freeze-thaw cycles.
Growth observed in all wells, including controls. The inoculum was too dense. The incubation time was too long. The antimicrobial agents are inactive.Prepare a fresh inoculum at the correct density. Optimize the incubation time for your specific M. tuberculosis strain. Verify the activity of the drug stocks with a known susceptible control strain.
No growth observed in any wells, including the growth control. The inoculum was not viable or was too dilute. The culture medium was not prepared correctly. The incubator conditions were incorrect.Use a fresh, viable culture to prepare the inoculum. Ensure the culture medium is prepared according to the manufacturer's instructions. Verify the temperature and CO2 levels (if applicable) of the incubator.

Data Presentation

Table 1: Expected Reduction in Ethionamide MIC with an EthR Inhibitor

Compound CombinationFold Reduction in Ethionamide MICReference
Ethionamide + EthR Inhibitor (e.g., BDM series)10- to 20-fold[3]

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 and ≤ 4.0Additive / Indifference
> 4.0Antagonism

Experimental Protocols

Checkerboard Assay for this compound and Ethionamide Synergy

This protocol is adapted from standard checkerboard assay methods.[5][8]

1. Preparation of Reagents and Media:

  • Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase).

  • Prepare stock solutions of this compound and ethionamide in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Prepare a series of working solutions for each compound by serial dilution.

2. Inoculum Preparation:

  • Culture M. tuberculosis in 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Dilute the adjusted inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.

3. Assay Setup:

  • Use a 96-well microtiter plate.

  • Add 50 µL of 7H9 broth to all wells.

  • Along the x-axis, create a two-fold serial dilution of ethionamide.

  • Along the y-axis, create a two-fold serial dilution of this compound.

  • The final volume in each well containing the drug dilutions should be 100 µL.

  • Include wells with each drug alone (MIC controls) and a drug-free well (growth control).

  • Add 100 µL of the prepared M. tuberculosis inoculum to each well.

4. Incubation:

  • Seal the plates with a breathable membrane or in a way that prevents evaporation but allows for gas exchange.

  • Incubate the plates at 37°C for 7-14 days, or until visible growth is observed in the growth control well.

5. Data Analysis:

  • Determine the MIC for each drug alone and in combination by visual inspection for the lowest concentration that inhibits growth.

  • Calculate the FIC for each drug at each inhibitory concentration combination.

  • Calculate the FIC index to determine the nature of the interaction.

Visualizations

Synergy_Mechanism cluster_0 Mycobacterium tuberculosis EthR EthR (Repressor) ethA_gene ethA gene EthR->ethA_gene Represses EthA_enzyme EthA (Enzyme) ethA_gene->EthA_enzyme Expresses Ethionamide_prodrug Ethionamide (Pro-drug) Active_Ethionamide Active Ethionamide Ethionamide_prodrug->Active_Ethionamide Activation EthA Mycolic_Acid_Synthesis Mycolic Acid Synthesis Active_Ethionamide->Mycolic_Acid_Synthesis Inhibits Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Leads to This compound This compound This compound->EthR Inhibits

Caption: Mechanism of this compound and Ethionamide Synergy.

Checkerboard_Workflow start Start prep_reagents Prepare Media, Drug Stocks, and M. tuberculosis Inoculum start->prep_reagents setup_plate Set up 96-well Plate with Serial Dilutions of this compound and Ethionamide prep_reagents->setup_plate add_inoculum Add M. tuberculosis Inoculum to all Wells setup_plate->add_inoculum incubate Incubate at 37°C for 7-14 Days add_inoculum->incubate read_mic Read MICs for Each Drug Alone and in Combination incubate->read_mic calc_fic Calculate FIC and FIC Index read_mic->calc_fic interpret Interpret Results: Synergy, Additive, or Antagonism calc_fic->interpret end End interpret->end

Caption: Experimental Workflow for Checkerboard Assay.

References

BDM31827 stability in different experimental media

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for BDM31827. This resource is designed to provide comprehensive guidance on the stability, handling, and use of this compound in various experimental media. As specific stability data for this compound is not publicly available, this guide is based on best practices for handling hydrophobic small molecules, a common class of compounds in drug discovery.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2][3] To ensure complete dissolution, it is advisable to weigh the compound accurately, add the calculated volume of high-purity, anhydrous DMSO, and facilitate dissolution by vortexing or gentle warming.[1][2] Stock solutions should be prepared at a concentration that is at least 1000 times higher than the final desired experimental concentration to keep the final DMSO concentration in your assay below 0.1%.[3]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: Once prepared, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4][5] Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[6]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: this compound, being a hydrophobic compound, is expected to have very low solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS). Direct dissolution in PBS is likely to be unsuccessful. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer.[6]

Q4: My compound precipitates when I dilute the DMSO stock solution in cell culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds.[4][7] This "crashing out" occurs due to the rapid change in solvent polarity. To avoid this, a stepwise dilution approach is recommended.[6] Instead of adding the small volume of DMSO stock directly into the final volume of media, first create an intermediate dilution in a smaller volume of media, then add this to the final volume. Performing the dilution into media that is at 37°C and gently vortexing during the addition can also help maintain solubility.[4]

Q5: What is the maximum final concentration of DMSO that is safe for my cell culture experiments?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity to the cells. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with ≤ 0.1% being ideal.[3][6] It is crucial to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental samples.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitation upon dilution in aqueous buffer (PBS, cell culture media) Rapid change in solvent polarity from DMSO to the aqueous medium.[4][7]Perform a stepwise or serial dilution. Add the DMSO stock dropwise to the aqueous medium while gently vortexing.[4][6]
The final concentration of the compound exceeds its solubility limit in the aqueous medium.Lower the final concentration of the compound in the working solution.
Interaction with components in the cell culture medium (e.g., salts, proteins).[4][7]Test the solubility in a simpler buffer like PBS to determine if media components are the cause. Consider using a different cell culture medium formulation if possible.[4]
Cloudiness or turbidity in the cell culture medium after adding the compound Formation of fine, suspended precipitate.[4][7]Visually inspect the medium under a microscope to confirm the presence of precipitate. Implement the solutions for compound precipitation mentioned above.
Could be microbial contamination.Check for other signs of contamination, such as a rapid change in medium pH (color change) and the presence of motile microorganisms under high magnification.[4]
Inconsistent experimental results Degradation of the compound in the stock solution or working solution.Prepare fresh stock solutions and use them immediately. Avoid repeated freeze-thaw cycles of stock solutions.[4][5] Check for compound stability at the experimental temperature (e.g., 37°C) over the duration of the experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Preparation: Work in a clean, sterile environment, such as a laminar flow hood.

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes or gently warm it to 37°C until the compound is fully dissolved.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store at -20°C or -80°C.[6]

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
  • Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock solution to 99 µL of pre-warmed cell culture medium. This results in a 100 µM solution with 1% DMSO. Gently vortex to mix.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to get a final volume of 1 mL. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mixing and Use: Gently mix the final working solution before adding it to your cell culture plates.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium to achieve the same final DMSO concentration of 0.1%.

Stability Data Summary

As specific quantitative stability data for this compound is not available, the following table provides a qualitative summary of the expected stability based on the general properties of hydrophobic compounds.

Experimental Medium Expected Stability Key Considerations
Anhydrous DMSO High (when stored properly)Store in small aliquots at -20°C or -80°C to prevent degradation from moisture and repeated freeze-thaw cycles.
Phosphate-Buffered Saline (PBS) Low to ModerateProne to precipitation, especially at higher concentrations. Prepare fresh for each experiment.
Cell Culture Medium (e.g., DMEM, RPMI-1640) Low to ModerateStability can be influenced by medium components, pH, and temperature.[4][7] Prone to precipitation. Prepare fresh and use immediately.

Signaling Pathway and Experimental Workflow

Hypothetical Signaling Pathway: this compound as an Inhibitor of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival.[8][9][10] Its dysregulation is often implicated in diseases such as cancer.[10][11][12] In this hypothetical scenario, this compound acts as an inhibitor of Akt (also known as Protein Kinase B).

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylation (Activation) Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation This compound This compound This compound->Akt Inhibition CellSurvival Cell Survival & Growth Downstream->CellSurvival

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow: Preparation of this compound Working Solution

This diagram illustrates the recommended workflow for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot intermediate Prepare 100 µM Intermediate Dilution in Cell Culture Medium stock->intermediate 1:100 Dilution final Prepare 10 µM Final Working Solution in Cell Culture Medium intermediate->final 1:10 Dilution treat Treat Cells final->treat

References

Troubleshooting inconsistent results with BDM31827 assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information is publicly available for a compound designated "BDM31827." The following troubleshooting guide and FAQs are based on common challenges and results observed with well-characterized RAF inhibitors. This information is intended to serve as a general guideline for researchers working with novel RAF inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for RAF inhibitors?

RAF inhibitors are a class of targeted cancer therapies designed to block the activity of the RAF family of serine/threonine-specific protein kinases. In many cancers, a mutation in the BRAF gene, most commonly the V600E mutation, leads to a constitutively active BRAF protein that drives tumor growth through the MAPK/ERK signaling pathway.[1][2] RAF inhibitors are ATP-competitive, binding to the kinase domain of BRAF to prevent its signaling activity.[2] However, some inhibitors can also affect other RAF isoforms like ARAF and CRAF.[1][3]

Q2: What is paradoxical activation and why is it a concern?

Paradoxical activation is a phenomenon where RAF inhibitors, intended to suppress the MAPK pathway, can paradoxically increase its activity in cells with wild-type BRAF and an upstream activating mutation (e.g., in RAS).[1][3][4] This occurs because inhibitor binding can promote the dimerization of RAF proteins, leading to the transactivation of one protomer by the other.[3] This can result in unintended cell proliferation and has been associated with the development of secondary skin cancers in patients treated with first-generation RAF inhibitors.[3][4]

Q3: What are the common mechanisms of resistance to RAF inhibitors?

Resistance to RAF inhibitors is a significant clinical challenge and can arise through various mechanisms that reactivate the MAPK pathway.[2][4][5] These include:

  • Secondary mutations: Acquired mutations in genes downstream of BRAF, such as MEK1/2, can reactivate the pathway.[4][5]

  • Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs can lead to the reactivation of the MAPK pathway.

  • BRAF amplification: Increased copy number of the mutant BRAF gene can overcome the inhibitory effect of the drug.[5]

  • Alternative splicing of BRAF: This can lead to the formation of RAF dimers that are resistant to inhibitors.[4]

  • Activation of bypass pathways: Signaling through alternative pathways, such as the PI3K/AKT pathway, can promote cell survival.[4]

Troubleshooting Guide for Inconsistent this compound Assay Results

Issue 1: Higher than expected cell viability or proliferation after treatment.

This could be indicative of paradoxical activation or the development of resistance.

Possible Causes & Solutions

CauseRecommended Action
Paradoxical Activation 1. Genotype your cells: Confirm the BRAF and RAS mutation status of your cell line. Paradoxical activation is common in BRAF wild-type, RAS-mutant cells.[1] 2. Titrate your inhibitor: Perform a dose-response curve to observe if you see a bell-shaped curve, which is characteristic of paradoxical activation.[3] 3. Use a combination therapy: Consider co-treatment with a MEK inhibitor to overcome this effect.[3]
Acquired Resistance 1. Perform molecular profiling: Analyze treated cells for acquired mutations in NRAS or MEK1/2.[4][5] 2. Assess pathway reactivation: Use western blotting to check the phosphorylation status of MEK and ERK to confirm pathway reactivation.[4]
Compound Instability 1. Check compound solubility and stability: Ensure your compound is fully dissolved and has not precipitated out of solution. 2. Prepare fresh solutions: Always use freshly prepared solutions of the inhibitor for each experiment.
Issue 2: High variability between replicate wells in cell-based assays.

High variability can obscure the true effect of your compound.

Possible Causes & Solutions

CauseRecommended Action
Uneven Cell Seeding 1. Ensure a single-cell suspension: Properly resuspend cells before plating to avoid clumps. 2. Optimize seeding density: Determine the optimal cell number for your assay duration to ensure cells are in the exponential growth phase.
Edge Effects 1. Avoid using outer wells: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Fill them with sterile PBS or media without cells.
Inconsistent Compound Addition 1. Use a multichannel pipette: This can improve the consistency of compound addition across the plate. 2. Mix gently but thoroughly: After adding the compound, gently mix the plate to ensure even distribution.
Assay Reagent Issues 1. Ensure proper reagent mixing: For viability assays like MTT or CellTiter-Glo, ensure the reagent is properly mixed into each well.[6][7] 2. Check for reagent compatibility: Some compounds may interfere with the assay chemistry. Run appropriate controls.
Issue 3: No significant inhibition of kinase activity in an in vitro assay.

This could be due to assay conditions or issues with the compound itself.

Possible Causes & Solutions

CauseRecommended Action
Incorrect ATP Concentration 1. Determine the Km of ATP for your kinase: The inhibitory potential of ATP-competitive inhibitors is dependent on the ATP concentration. Assays should be performed at or below the Km of ATP.
Inactive Kinase 1. Verify kinase activity: Run a positive control with a known activator or substrate to confirm your enzyme is active.
Compound Precipitation 1. Check solubility in assay buffer: Ensure your compound is soluble at the tested concentrations in the final assay buffer.

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[6]

General Protocol for an in vitro Kinase Assay (HTRF)
  • Reagent Preparation: Prepare assay buffer, RAF kinase, MEK substrate, ATP, and your inhibitor (this compound) at the desired concentrations.

  • Inhibitor Dispensing: Dispense the inhibitor into a 384-well plate.[3]

  • Kinase Reaction: Add the RAF kinase and MEK substrate to the wells.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature.

  • Detection: Add HTRF detection reagents (e.g., europium-labeled anti-phospho-MEK antibody and a streptavidin-XL665 conjugate for a biotinylated substrate).

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

Visualizations

RAF_MEK_ERK_Pathway RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: The RAF/MEK/ERK signaling pathway.

Paradoxical_Activation cluster_wildtype Wild-Type BRAF Cell RAS_active Active RAS RAF_dimer RAF Dimer RAS_active->RAF_dimer MEK_active Active MEK RAF_dimer->MEK_active transactivation Inhibitor RAF Inhibitor Inhibitor->RAF_dimer promotes dimerization

Caption: Mechanism of paradoxical activation.

Troubleshooting_Workflow Start Inconsistent Results Check_Viability High Cell Viability? Start->Check_Viability Check_Variability High Variability? Check_Viability->Check_Variability No Paradoxical Check for Paradoxical Activation Check_Viability->Paradoxical Yes Check_Kinase No Kinase Inhibition? Check_Variability->Check_Kinase No Optimize_Seeding Optimize Cell Seeding & Plate Layout Check_Variability->Optimize_Seeding Yes Optimize_Assay Optimize Assay Conditions Check_Kinase->Optimize_Assay Yes End Consistent Results Check_Kinase->End No Resistance Investigate Resistance Mechanisms Paradoxical->Resistance Resistance->End Optimize_Seeding->End Optimize_Assay->End

Caption: Troubleshooting workflow for inconsistent results.

References

How to address off-target effects of BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches for the molecule "BDM31827" have not yielded any specific information in the public domain, including scientific literature, chemical databases, or supplier catalogs. The identifier "this compound" may be an internal code, a misspelling, or refer to a compound not yet disclosed publicly.

Consequently, the following technical support guide is based on general principles of addressing off-target effects of small molecule inhibitors. Researchers using a novel compound like this compound should adapt these general strategies to their specific experimental context. Once information about the target and mechanism of action of this compound becomes available, this guide can be updated with more specific recommendations.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors?

A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not its primary therapeutic target. These interactions can lead to a variety of undesirable outcomes in an experiment, including:

  • Misinterpretation of experimental results: Phenotypes observed may be incorrectly attributed to the inhibition of the intended target when they are, in fact, caused by off-target activities.

  • Cellular toxicity: Inhibition of essential cellular proteins can lead to cell stress, apoptosis, or other toxic effects.

Q2: I'm observing a phenotype that is inconsistent with the known function of the intended target of this compound. Could this be an off-target effect?

A2: Yes, this is a classic indication of a potential off-target effect. When the observed biological outcome does not align with the established or hypothesized function of the primary target, it is crucial to consider that the compound may be modulating other cellular pathways.

Q3: How can I begin to investigate potential off-target effects of this compound in my experimental system?

A3: A multi-pronged approach is recommended to start investigating off-target effects. This includes:

  • Dose-response analysis: Determine if the unexpected phenotype is observed at concentrations significantly different from the IC50 or EC50 for the primary target.

  • Use of structurally distinct inhibitors: If available, test other inhibitors of the same target that have a different chemical scaffold. If the phenotype is not replicated with these compounds, it is more likely to be an off-target effect of this compound.

  • Rescue experiments: Attempt to rescue the phenotype by overexpressing the intended target or by adding a downstream product of the target's enzymatic activity. If the phenotype persists, it suggests off-target involvement.

Troubleshooting Guides

Guide 1: Unexpected Cell Viability/Toxicity Issues

Problem: You observe significant cytotoxicity or a decrease in cell proliferation at concentrations of this compound where you expect specific target inhibition.

Potential Cause: this compound may be inhibiting off-target proteins essential for cell survival or proliferation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocols:

  • Dose-Response Cytotoxicity Assay:

    • Plate cells at a desired density in a 96-well plate.

    • Prepare a serial dilution of this compound (e.g., 10 concentrations ranging from nanomolar to high micromolar).

    • Treat cells with the different concentrations of this compound and a vehicle control.

    • Incubate for a relevant time period (e.g., 24, 48, 72 hours).

    • Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

    • Plot the dose-response curve and determine the CC50 (cytotoxic concentration 50%).

Guide 2: Discrepancy in Downstream Signaling Readouts

Problem: You are not observing the expected changes in downstream signaling pathways upon treatment with this compound, or you are seeing modulation of unexpected pathways.

Potential Cause: this compound may have off-target effects on kinases, phosphatases, or other signaling molecules that are not its primary target.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discrepant signaling.

Experimental Protocols:

  • Phospho-Proteomic Profiling:

    • Treat cells with this compound at a concentration that shows the discrepant phenotype and a vehicle control.

    • Lyse the cells and digest proteins into peptides.

    • Enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography.

    • Analyze the phosphopeptide-enriched samples by mass spectrometry (LC-MS/MS).

    • Perform bioinformatic analysis to identify differentially phosphorylated proteins and enriched pathways.

Strategies for Off-Target Identification

Should the troubleshooting guides suggest a high likelihood of off-target effects, the following advanced experimental approaches can be employed for their identification.

Method Principle Advantages Disadvantages
Chemical Proteomics Immobilize this compound on a solid support (e.g., beads) and use it to pull down interacting proteins from cell lysates.Unbiased, identifies direct binding partners.Can be technically challenging; may identify non-specific binders.
Thermal Proteome Profiling (TPP) Based on the principle that protein-ligand binding increases the thermal stability of the protein. Cells are treated with the compound, heated to different temperatures, and the soluble protein fraction is analyzed by mass spectrometry.In-cell, label-free, and can detect target engagement.Requires specialized equipment and complex data analysis.
Kinase Profiling Panels Screen this compound against a large panel of purified kinases to identify unintended inhibitory activity.Comprehensive for kinases; provides quantitative IC50 values.Limited to kinases; in vitro results may not perfectly reflect cellular activity.

General Experimental Workflow for Off-Target Identification:

Caption: General workflow for identifying off-target proteins.

Technical Support Center: Optimizing Small Molecule Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of small molecule inhibitors, such as BDM31827, in cell-based assays. Our resources are designed to help you navigate common challenges and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when a small molecule inhibitor shows lower than expected activity in a cell-based assay?

A1: When an inhibitor shows suboptimal activity, it is crucial to systematically assess several factors. First, verify the identity and purity of the compound. Then, confirm the optimal concentration range by performing a dose-response curve.[1] It's also important to ensure the compound is soluble and stable in your cell culture medium. Finally, consider the possibility of off-target effects that could be masking the desired phenotype.[2][3]

Q2: How can I determine if my small molecule is cell-permeable?

A2: Cell permeability is essential for a compound to reach its intracellular target.[1] One common method to assess this is to compare the compound's activity in biochemical assays (using purified proteins) versus cell-based assays. A significant drop in potency in the cellular context may suggest poor permeability.[4] Direct measurement of intracellular compound concentration using techniques like mass spectrometry is a more definitive approach.

Q3: What are off-target effects and how can they be minimized?

A3: Off-target effects are unintended interactions of a small molecule with proteins other than the intended target, which can lead to misleading results or cellular toxicity.[2][3] To minimize these, use the lowest effective concentration of the inhibitor.[1][5] It is also advisable to test a structurally unrelated inhibitor that targets the same protein to see if it produces the same phenotype.[1][3] Additionally, rescue experiments, where the inhibitor's effect is reversed by overexpressing the target protein, can provide strong evidence for on-target activity.[2]

Q4: How do I choose the right controls for my cell-based assay?

A4: Proper controls are essential for interpreting your data correctly. A negative control, such as treating cells with the vehicle (e.g., DMSO) alone, is crucial to establish a baseline.[1] A positive control, a treatment known to produce the expected effect, helps confirm that the assay is working as intended.[1] Using a structurally similar but inactive analog of your inhibitor can also serve as an excellent negative control to demonstrate specificity.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitor Effect
Possible Cause Troubleshooting Step Expected Outcome
Compound Degradation Assess compound stability in culture media over the experiment's duration using analytical methods like HPLC.The compound concentration remains within an acceptable range throughout the experiment.
Poor Solubility Test different solvents or formulation strategies. Visually inspect for precipitation in the media.The compound remains fully dissolved at the working concentration.
Incorrect Concentration Perform a dose-response experiment with a wide range of concentrations.[1]A clear concentration-dependent effect is observed, establishing the optimal working concentration.
Cell Line Insensitivity Verify target expression in your cell line using techniques like Western blot or qPCR.The target protein is expressed at a sufficient level for the inhibitor to have a measurable effect.
Issue 2: High Cellular Toxicity
Possible Cause Troubleshooting Step Expected Outcome
Off-Target Effects Lower the inhibitor concentration to the minimal effective dose.[2][5]Toxicity is reduced while maintaining the desired on-target effect.
Solvent Toxicity Reduce the final concentration of the vehicle (e.g., DMSO) in the culture medium.Cell viability in the vehicle control group is high and comparable to untreated cells.
Compound-Induced Apoptosis/Necrosis Perform assays to measure markers of cell death (e.g., caspase activity, LDH release).Understanding the mechanism of cell death can help in interpreting the results.

Experimental Protocols

Protocol 1: Dose-Response Curve Analysis

This protocol is designed to determine the optimal concentration of an inhibitor for use in cell-based assays.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a serial dilution of the inhibitor in the appropriate vehicle (e.g., DMSO).

  • Treatment: Add the diluted inhibitor to the cells, ensuring the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a duration appropriate for the assay (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the specific assay to measure the desired biological endpoint (e.g., cell viability, reporter gene expression, protein phosphorylation).

  • Data Analysis: Plot the assay readout against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement by an inhibitor within intact cells.[2] It is based on the principle that a protein's thermal stability increases upon ligand binding.[2]

  • Cell Treatment: Treat intact cells with the inhibitor at various concentrations, including a vehicle control.[2]

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[2]

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.

Visualizing Experimental Concepts

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells Add_Inhibitor 3. Add Inhibitor to Cells Cell_Seeding->Add_Inhibitor Compound_Dilution 2. Prepare Inhibitor Dilutions Compound_Dilution->Add_Inhibitor Incubation 4. Incubate Add_Inhibitor->Incubation Assay_Readout 5. Perform Assay Incubation->Assay_Readout Data_Analysis 6. Analyze Data Assay_Readout->Data_Analysis

Caption: A typical experimental workflow for a cell-based assay.

Signaling_Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor This compound Inhibitor->Kinase2

Caption: Inhibition of a signaling pathway by a small molecule.

Troubleshooting_Logic Start Low/No Activity Observed Check_Solubility Is the compound soluble? Start->Check_Solubility Dose_Response Perform dose-response Check_Solubility->Dose_Response Yes Improve Solubility Improve Solubility Check_Solubility->Improve Solubility Check_Permeability Is the compound cell-permeable? Dose_Response->Check_Permeability No Effect Success Activity Observed Dose_Response->Success Effect Observed Check_Target Is the target expressed? Check_Permeability->Check_Target Yes Modify Compound Modify Compound Check_Permeability->Modify Compound Check_Target->Success Yes Choose New Cell Line Choose New Cell Line Check_Target->Choose New Cell Line

Caption: A decision tree for troubleshooting low inhibitor efficacy.

References

BDM31827 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific degradation pathways and prevention for "BDM31827" is not publicly available. The following technical support guide is a representative document based on common stability issues encountered with small molecule inhibitors. This guide will refer to the compound as "Molecule X" and provide general strategies and protocols that are broadly applicable in small molecule drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing a progressive loss of Molecule X's activity in our aqueous buffer system over the course of our experiment. What could be the cause?

A progressive loss of activity often suggests that Molecule X is degrading in your experimental medium. The stability of small molecules can be influenced by several factors in aqueous solutions, including pH, temperature, light exposure, and the presence of certain ions or reactive species.[1][2] Many small molecules are susceptible to hydrolysis, particularly if they contain functional groups like esters, lactones, or amides.[3]

Q2: Our HPLC analysis of a stock solution of Molecule X shows multiple new peaks that were not present when the solution was freshly prepared. Why is this happening?

The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. Each new peak likely represents a distinct degradation product. The degradation pathway can be influenced by the solvent, storage conditions, and the inherent chemical structure of Molecule X. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat) can help to identify these degradation products and understand the pathways.

Q3: We are seeing significant batch-to-batch variability in the performance of Molecule X. Could this be related to degradation?

Yes, batch-to-batch variability can be a consequence of product degradation, especially if storage and handling procedures are not strictly controlled. Inconsistent exposure to light, temperature fluctuations, or moisture can lead to varying levels of degradation in different batches. It is crucial to have standardized procedures for the handling and storage of both solid compound and stock solutions.[4]

Troubleshooting Guides

Issue 1: Rapid Loss of Activity in Solution

Symptoms:

  • A time-dependent decrease in the expected biological activity.

  • Inconsistent results between experiments run on different days with the same stock solution.

Troubleshooting Steps:

  • pH Assessment:

    • Determine the pH of your experimental buffer. Many compounds are most stable within a specific pH range, typically between pH 4 and 8.[2]

    • If possible, test the stability of Molecule X in a small range of pH values around your experimental conditions to identify an optimal pH for stability.

  • Temperature Control:

    • Ensure that solutions of Molecule X are stored at the recommended temperature and minimize the time they spend at room temperature or higher. Most chemical reactions, including degradation, proceed faster at higher temperatures.[2]

    • Prepare solutions fresh before each experiment if stability is a major concern.

  • Light Exposure:

    • Protect solutions from direct light by using amber vials or covering the containers with aluminum foil.[3] Photodegradation can be a significant issue for light-sensitive compounds.

  • Solvent and Buffer Components:

    • Evaluate the components of your buffer for any potentially reactive species. For example, some buffers can catalyze degradation reactions.

    • If using organic solvents to create stock solutions, ensure they are of high purity and free of water and peroxides.

Issue 2: Appearance of Degradation Products in HPLC

Symptoms:

  • Multiple peaks in the HPLC chromatogram of an aged solution.

  • A decrease in the area of the parent peak corresponding to Molecule X over time.

Troubleshooting Steps:

  • Forced Degradation Study:

    • Perform a forced degradation study to intentionally degrade Molecule X under controlled conditions. This will help to identify the primary degradation pathways. The typical conditions for such a study are outlined in the "Experimental Protocols" section below.

  • Peak Identification:

    • If you have access to mass spectrometry (LC-MS), analyze the new peaks to determine their mass-to-charge ratio. This information can help in the tentative identification of the degradation products.

  • Optimize Storage Conditions:

    • Based on the results of the forced degradation study, optimize the storage conditions for your stock solutions. For example, if Molecule X is found to be sensitive to acidic conditions, prepare and store it in a neutral or slightly basic buffer.

Quantitative Data Summary

The following tables provide hypothetical stability data for Molecule X under various conditions.

Table 1: Stability of Molecule X Under Forced Degradation Conditions

ConditionIncubation Time (hours)% Molecule X RemainingMajor Degradation Products
0.1 M HCl2465%MX-HYD-1
0.1 M NaOH2440%MX-HYD-2
5% H₂O₂2475%MX-OX-1, MX-OX-2
Heat (60°C)7285%MX-TH-1
Light (Xenon lamp)4890%MX-PHO-1

Table 2: Influence of pH on the Stability of Molecule X in Aqueous Buffer at 25°C

pHHalf-life (t½) in hours
3.012
5.048
7.496
9.024

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of Molecule X and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Molecule X in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of Molecule X and a solution sample in an oven at 60°C for 72 hours.

  • Photodegradation: Expose a solid sample and a solution sample of Molecule X to a calibrated light source (e.g., a xenon lamp) for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After the specified incubation times, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS to determine the percentage of the remaining parent compound and to characterize the degradation products.

Protocol 2: Solution Stability Study

Objective: To determine the stability of Molecule X in a specific experimental buffer.

Methodology:

  • Preparation of Test Solution: Prepare a solution of Molecule X in the experimental buffer at the final working concentration.

  • Storage Conditions: Aliquot the solution into several vials. Store one set of vials under the intended experimental conditions (e.g., 37°C in an incubator) and another set at a control temperature (e.g., 4°C).

  • Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one vial from each storage condition.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the amount of Molecule X remaining.

  • Data Evaluation: Plot the concentration of Molecule X as a function of time for each condition. Calculate the degradation rate and the half-life of the compound in the tested buffer.

Visualizations

Hypothetical_Degradation_Pathway cluster_products Hydrolysis Products Molecule_X Molecule X (Ester-containing) Degradation_Product_1 Degradation Product 1 (Carboxylic Acid) Molecule_X->Degradation_Product_1  Hydrolysis (Acid or Base catalyzed) Degradation_Product_2 Degradation Product 2 (Alcohol) Molecule_X->Degradation_Product_2

Caption: Hypothetical hydrolysis of Molecule X.

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Stock Solution Prep_Working Prepare Working Solution in Test Buffer Prep_Stock->Prep_Working Incubate_T0 Time 0 Prep_Working->Incubate_T0 Incubate_T1 Time 1 Prep_Working->Incubate_T1 Incubate_T2 Time 2 Prep_Working->Incubate_T2 Incubate_Tn Time n Prep_Working->Incubate_Tn Analyze_HPLC HPLC Analysis Incubate_T0->Analyze_HPLC Incubate_T1->Analyze_HPLC Incubate_T2->Analyze_HPLC Incubate_Tn->Analyze_HPLC Data_Analysis Data Analysis and Half-life Calculation Analyze_HPLC->Data_Analysis

Caption: Workflow for a solution stability study.

References

Technical Support Center: Synthesis and Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain pyrazole derivatives?

The Knorr pyrazole synthesis is a widely used method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other prevalent methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, which may require a subsequent dehydrogenation step to yield the aromatic pyrazole.[1][3] Multicomponent reactions and 1,3-dipolar cycloadditions are also employed to generate diverse pyrazole structures.[4][5]

Q2: What are the typical byproducts encountered in pyrazole synthesis?

A significant challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers, which can be difficult to separate.[1][6] Incomplete cyclization or aromatization can result in pyrazoline intermediates as byproducts.[1][7] Additionally, side reactions involving the hydrazine starting material can produce colored impurities, often leading to yellow or red reaction mixtures.[1][8]

Q3: How can I identify the byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is typically used for byproduct identification. Thin-layer chromatography (TLC) provides a quick assessment of the number of components in a mixture. For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying the specific structures of byproducts.[1]

Q4: What are the recommended purification techniques for pyrazole derivatives?

Purification strategies for pyrazoles depend on the physical properties of the compound and the nature of the impurities. Common methods include:

  • Recrystallization: This is an effective method for solid compounds to obtain high purity.[9]

  • Column Chromatography: Silica gel chromatography is widely used, though for basic pyrazoles, deactivation of the silica gel with triethylamine may be necessary to prevent product loss.[9] Reversed-phase chromatography on C18-functionalized silica can also be effective.[9]

  • Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification by forming a salt with an acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing to recover the purified pyrazole.[10]

  • Treatment with Activated Charcoal: This can be used to remove colored impurities.[1]

Troubleshooting Guides

Issue 1: Formation of Regioisomers
  • Symptoms: NMR spectra exhibit duplicate sets of peaks corresponding to the desired product. Multiple spots are observed on TLC, even after initial purification attempts. The melting point of the isolated solid is broad.[1]

  • Possible Causes: Use of an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine leads to a lack of regioselectivity in the cyclization reaction.[1][6]

  • Solutions:

    • Chromatographic Separation: Careful column chromatography with an optimized solvent system can separate the isomers.

    • Fractional Recrystallization: If the regioisomers have different solubilities, fractional recrystallization can be employed for their separation.[1]

    • Reaction Optimization: Modifying reaction conditions such as solvent, temperature, and pH can influence the isomeric ratio.[6]

Issue 2: Presence of Pyrazoline Byproduct
  • Symptoms: NMR analysis shows signals corresponding to sp3-hybridized carbons and protons in the pyrazoline ring, typically seen as an ABX spin system for the CH2-CH protons.[11] Mass spectrometry may show a peak corresponding to the mass of the desired pyrazole plus two hydrogen atoms.

  • Possible Causes: Incomplete oxidation of the intermediate pyrazoline to the aromatic pyrazole. This is common when starting with α,β-unsaturated carbonyl compounds.[6][7]

  • Solutions:

    • Introduction of an Oxidizing Agent: The reaction can be performed in the presence of a mild oxidizing agent, or even open to the air, to facilitate in-situ oxidation of the pyrazoline.

    • Post-Synthesis Oxidation: The crude product mixture can be treated with an oxidizing agent after the initial reaction is complete.

Issue 3: Colored Impurities in the Final Product
  • Symptoms: The reaction mixture or the isolated product has a persistent yellow or red color, even when the target pyrazole is expected to be colorless.[1][8]

  • Possible Causes: Side reactions of the hydrazine starting material or oxidation of reaction intermediates or the final product can generate colored byproducts.[1]

  • Solutions:

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration.[1]

    • Recrystallization: This can help in separating the colored impurities from the desired product.

Issue 4: Low Reaction Conversion
  • Symptoms: TLC and NMR analysis of the crude product show a significant amount of unreacted 1,3-dicarbonyl compound and/or hydrazine.[1]

  • Possible Causes:

    • Insufficient reaction time or temperature.[1]

    • Poor quality of starting materials or reagents.[12]

    • Steric hindrance from bulky substituents on the starting materials.[12]

  • Solutions:

    • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time and monitor the progress by TLC or LC-MS.

    • Use High-Purity Starting Materials: Ensure the purity of the 1,3-dicarbonyl compound and hydrazine.[12]

    • Catalysis: The use of catalysts, such as nano-ZnO, can sometimes improve reaction rates and yields.[12]

Data Presentation

Table 1: Troubleshooting Summary for Pyrazole Synthesis

Issue Symptoms Possible Causes Recommended Solutions
Regioisomer Formation Duplicate NMR peaks, multiple TLC spots, broad melting point.[1]Use of unsymmetrical starting materials.[1][6]Chromatographic separation, fractional recrystallization, reaction optimization.[1][6]
Pyrazoline Byproduct Characteristic sp3 signals in NMR, M+2 peak in MS.[11]Incomplete oxidation of the pyrazoline intermediate.[6]In-situ oxidation (e.g., exposure to air), post-synthesis oxidation.
Colored Impurities Yellow or red color in the product.[1][8]Hydrazine side reactions, oxidation.[1]Activated charcoal treatment, recrystallization.[1]
Low Conversion Presence of starting materials in the crude product.[1]Suboptimal reaction conditions, impure reagents.[1][12]Increase temperature/time, use high-purity materials, catalysis.[12]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1 to 1.1 equivalents) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a base such as sodium acetate may be added.

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of a Basic Pyrazole using Acid-Base Extraction
  • Dissolution: Dissolve the crude pyrazole in an organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: Extract the organic solution with an aqueous solution of a mineral acid (e.g., 1M HCl). The basic pyrazole will form a salt and move to the aqueous layer.

  • Separation of Layers: Separate the aqueous and organic layers. The organic layer contains non-basic impurities and can be discarded.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO3 solution) until the solution is basic. The pyrazole will precipitate out if it is a solid, or it can be extracted with an organic solvent.

  • Isolation: If the product precipitates, collect it by filtration, wash with cold water, and dry. If extracted, dry the organic layer, filter, and remove the solvent under reduced pressure to obtain the purified pyrazole.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification s1 1,3-Dicarbonyl Compound s3 Reaction Mixture (Solvent, Heat/Catalyst) s1->s3 s2 Hydrazine Derivative s2->s3 w1 Quenching / Cooling s3->w1 w2 Extraction / Filtration w1->w2 w3 Crude Product w2->w3 p1 Column Chromatography w3->p1 p2 Recrystallization w3->p2 p3 Acid-Base Extraction w3->p3 pure_product Pure Pyrazole p1->pure_product p2->pure_product p3->pure_product

Caption: General workflow for pyrazole synthesis and purification.

troubleshooting_logic cluster_issues Identified Issues cluster_solutions Purification Strategy start Crude Product Analysis (TLC, NMR, MS) issue1 Multiple Products (Isomers/Byproducts) start->issue1 issue2 Colored Impurities start->issue2 issue3 Low Purity start->issue3 sol1 Chromatography / Recrystallization issue1->sol1 sol2 Charcoal Treatment issue2->sol2 sol3 Acid-Base Extraction issue3->sol3 pure_product Pure Product sol1->pure_product sol2->pure_product sol3->pure_product

Caption: Troubleshooting logic for pyrazole purification.

References

Technical Support Center: Interpreting Unexpected Data from BDM31827 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using the hypothetical BDM31827 CRISPR-based toolkit and may be encountering unexpected experimental data. The following troubleshooting guides and Frequently Asked Questions (FAQs) are formatted in a question-and-answer style to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of unexpected data in experiments utilizing CRISPR systems like this compound?

Unexpected results in CRISPR-based experiments often stem from off-target effects, where the Cas9 nuclease induces cleavage at unintended genomic locations.[1][2] Other significant factors include variable on-target editing efficiency, cellular toxicity, and the specific biological context of the model system being used.

Q2: How can I determine if my this compound experiment is producing off-target mutations?

The detection of off-target mutations can be approached through computational prediction and experimental validation. Initially, in silico tools can be used to predict potential off-target sites based on sequence homology to the guide RNA. For experimental confirmation, methods like GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) or the use of integrase-deficient lentiviruses (IDLV) can identify actual off-target cleavage events within a cellular context.[1]

Q3: What is the role of the sgRNA in causing off-target effects?

The single-guide RNA (sgRNA) contains a 20-nucleotide sequence that directs the Cas9 protein to a specific locus in the genome.[2] Off-target events can occur when the Cas9-sgRNA complex tolerates a small number of mismatches between the sgRNA and a non-target DNA sequence.[1] The likelihood of off-target cleavage is influenced by the number, position, and type of these mismatches.

Q4: What strategies can be implemented to minimize off-target effects when using this compound?

Several strategies can be employed to enhance the specificity of CRISPR-mediated editing:

  • Optimized sgRNA Design: Utilize bioinformatics tools to select sgRNA sequences with the lowest predicted off-target profiles.

  • High-Fidelity Cas9 Variants: Employ engineered Cas9 proteins, such as high-fidelity (HiFi) Cas9, which are designed for reduced off-target activity.

  • Cas9 Nickases: Use a modified Cas9 that creates single-strand breaks (nicks) instead of double-strand breaks. This approach requires two separate sgRNAs to target opposite strands in close proximity to generate a double-strand break, thereby increasing specificity.

  • Modified sgRNAs: The use of truncated or chemically modified sgRNAs can also improve on-target specificity.[1]

Troubleshooting Guides

Issue 1: Analysis of sequencing data reveals a high number of off-target mutations.

Potential Cause: The sgRNA used in the this compound system may have low specificity, or the concentration of the Cas9-sgRNA ribonucleoprotein (RNP) complex may be too high.

Troubleshooting Steps:

  • In Silico Analysis: Re-analyze the sgRNA sequence using updated off-target prediction software.

  • Employ a High-Fidelity Cas9: Substitute the standard Cas9 with a high-fidelity variant to reduce non-specific DNA cleavage.

  • Titrate RNP Levels: Optimize the concentration of the delivered Cas9-sgRNA complex to find a balance between on-target efficiency and off-target effects.

  • Test Alternative sgRNAs: Design and validate new sgRNAs for the same target that have better predicted specificity.

Illustrative Data: Comparison of Off-Target Frequencies

sgRNA IdentifierCas9 VariantOn-Target Editing (%)Key Off-Target Site 1 (%)Key Off-Target Site 2 (%)
This compound-sgAStandard Cas98512.57.8
This compound-sgAHigh-Fidelity Cas9821.20.5
This compound-sgBStandard Cas9910.80.3
This compound-sgBHigh-Fidelity Cas989<0.1<0.1
Issue 2: Low efficiency of on-target gene editing.

Potential Cause: The sgRNA may be inefficient, the delivery of the this compound components may be suboptimal, or the targeted genomic region could be in a transcriptionally inactive, condensed chromatin state.

Troubleshooting Steps:

  • Validate Multiple sgRNAs: It is recommended to design and test at least three to four different sgRNAs for your target gene to identify the most effective one.

  • Optimize Delivery Protocol: The efficiency of transfection or transduction can vary significantly between cell types. Optimize the delivery parameters for your specific experimental system.

  • Assess Chromatin State: If possible, use techniques such as ATAC-seq to determine if the target locus is in an accessible chromatin region.

  • Consider Alternative PAM Sites: If using a standard S. pyogenes Cas9, consider if a different Cas9 ortholog with a different Protospacer Adjacent Motif (PAM) requirement might be more effective.[1]

Illustrative Data: On-Target Editing Efficiency with Different Delivery Methods

sgRNA IdentifierDelivery MethodTransfection/Transduction Efficiency (%)On-Target Indel Frequency (%)
This compound-sgCLipid-based Transfection8825
This compound-sgCElectroporation9665
This compound-sgCAdeno-associated Virus (AAV)9058

Experimental Protocols

Protocol: GUIDE-seq for Off-Target Nomination
  • Cell Culture and Transfection: Plate the target cells and allow them to adhere. Co-transfect the cells with plasmids expressing the this compound Cas9, the specific sgRNA, and a double-stranded oligodeoxynucleotide (dsODN) tag.

  • Genomic DNA Isolation: After a 72-hour incubation period, harvest the cells and extract high-quality genomic DNA.

  • Library Construction:

    • Shear the genomic DNA to an appropriate size.

    • Perform end-repair and A-tailing on the DNA fragments.

    • Ligate adapters that are compatible with the sequencing platform.

    • Use a nested PCR approach with primers specific to the integrated dsODN tag to enrich for fragments containing the tag.

  • Next-Generation Sequencing: Sequence the prepared library on a suitable high-throughput platform.

  • Bioinformatic Analysis: Align the sequencing reads to the reference genome to identify the genomic locations of the integrated dsODN tags. The frequency of reads at a particular site corresponds to the cleavage efficiency at that locus.

Visualizations

BDM31827_Signaling_Pathway cluster_complex This compound Complex cluster_genomic Genomic Target Cas9 Cas9 Nuclease sgRNA Guide RNA Cas9->sgRNA forms complex TargetDNA Target DNA Cas9->TargetDNA Binds to PAM PAM Sequence TargetDNA->PAM DSB Double-Strand Break TargetDNA->DSB Creates GeneEdit Gene Modification DSB->GeneEdit Cellular Repair

Caption: The mechanism of action for the this compound CRISPR system.

BDM31827_Troubleshooting_Flow Start Unexpected Data CheckOffTarget High Off-Target Events? Start->CheckOffTarget ActionOffTarget Use High-Fidelity Cas9 Redesign sgRNA CheckOffTarget->ActionOffTarget Yes CheckOnTarget Low On-Target Efficiency? CheckOffTarget->CheckOnTarget No ActionOffTarget->CheckOnTarget ActionOnTarget Optimize Delivery Test New sgRNAs CheckOnTarget->ActionOnTarget Yes FinalAnalysis Re-evaluate Results CheckOnTarget->FinalAnalysis No ActionOnTarget->FinalAnalysis End Data Interpreted FinalAnalysis->End BDM31827_Component_Relationship cluster_delivery Delivery System cluster_payload This compound Payload cluster_cell Target Cell Delivery Vector (e.g., AAV) Cas9 Cas9 Expression Cassette Delivery->Cas9 carries sgRNA sgRNA Expression Cassette Delivery->sgRNA carries Nucleus Nucleus Cas9->Nucleus expressed in sgRNA->Nucleus expressed in Genome Genome

References

Validation & Comparative

A Comparative Guide to EthR Inhibitors for Enhanced Ethionamide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various small-molecule inhibitors of the Mycobacterium tuberculosis transcriptional repressor EthR. The primary function of these inhibitors is to boost the efficacy of the second-line antitubercular drug ethionamide (ETH). By inhibiting EthR, the expression of the monooxygenase EthA is derepressed, leading to enhanced bioactivation of ETH and, consequently, more potent antimycobacterial activity.

While the specific compound BDM31827 was requested, a thorough literature search did not yield specific data for a compound with this identifier, suggesting it may be a typographical error or a compound not yet widely documented. Therefore, this guide will focus on a comparison of other well-characterized EthR inhibitors, including the notable compound BDM31343 and a potent fragment-sized inhibitor, to provide a valuable comparative analysis for researchers in the field.

Performance Comparison of EthR Inhibitors

The following table summarizes the quantitative data for selected EthR inhibitors, providing a clear comparison of their performance in various assays.

InhibitorChemical ClassIC50 (SPR)Kd (ITC)EC50 (ETH Boosting)Minimum Effective Concentration (MEC)Reference
BDM31343 Thiophen-2-yl-1,2,4-oxadiazoleNot ReportedNot Reported1.5 µMNot Reported[1]
BDM31381 Thiophen-2-yl-1,2,4-oxadiazole0.5 µMNot Reported0.1 µMNot Reported[1]
Fragment 1 AmideNot Reported6-22 µMNot Reported3.0 ± 1.8 µM[2]
Compound 14 (from Fragment 1)Not ReportedNot Reported40 nMNot Reported[3]
Compound 28 (from Fragment 1)Not ReportedNot Reported50 nMNot Reported[3]
BDM43261 4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide0.40 µMNot Reported0.08 µMNot Reported[4]

Signaling Pathway and Mechanism of Action

EthR functions as a homodimeric transcriptional repressor, binding to the promoter region of the ethA gene and thereby inhibiting the expression of the EthA enzyme.[5] EthA is a crucial monooxygenase that activates the prodrug ethionamide into its active form, which then inhibits mycolic acid synthesis, a vital component of the mycobacterial cell wall.[5] EthR inhibitors are designed to bind to a ligand-binding pocket within the EthR dimer, inducing a conformational change that prevents its binding to the ethA promoter. This allosteric inhibition leads to the derepression of ethA transcription, increased EthA production, and consequently, enhanced activation of ethionamide, effectively "boosting" its antitubercular activity.[5]

EthR_Signaling_Pathway cluster_gene_regulation Gene Regulation cluster_drug_activation Drug Activation & Action cluster_inhibitor_action Inhibitor Mechanism EthR EthR Repressor ethA_promoter ethA Promoter EthR->ethA_promoter binds to & represses ethA_gene ethA Gene ethA_promoter->ethA_gene controls transcription EthA_enzyme EthA Enzyme ethA_gene->EthA_enzyme translates to Active_Ethionamide Active Ethionamide EthA_enzyme->Active_Ethionamide activates Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->EthA_enzyme InhA InhA Enzyme Active_Ethionamide->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid EthR_Inhibitor EthR Inhibitor (e.g., BDM31343) EthR_Inhibitor->EthR binds to & inactivates

Caption: The EthR signaling pathway and the mechanism of action of EthR inhibitors.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity (IC50/Kd)

This protocol outlines a general procedure for determining the binding affinity of EthR inhibitors using SPR.

Objective: To measure the real-time interaction between an EthR inhibitor and the EthR protein to determine the half-maximal inhibitory concentration (IC50) of the inhibitor for the EthR-DNA interaction or the dissociation constant (Kd).

Materials:

  • Purified recombinant EthR protein

  • Biotinylated DNA fragment containing the ethA operator sequence

  • EthR inhibitor compounds

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • Running buffer (e.g., HBS-EP buffer)

  • Regeneration solution (e.g., glycine-HCl)

Procedure:

  • Chip Preparation: A streptavidin-coated sensor chip is docked in the SPR instrument. The surface is conditioned and activated according to the manufacturer's instructions.

  • Ligand Immobilization: The biotinylated ethA operator DNA is immobilized onto the sensor chip surface.

  • Analyte Binding:

    • A constant concentration of EthR protein is injected over the sensor surface until a stable baseline is achieved, indicating the binding of EthR to the immobilized DNA.

    • Serial dilutions of the EthR inhibitor are then co-injected with the EthR protein.

  • Data Collection: The change in the refractive index at the sensor surface, measured in resonance units (RU), is monitored in real-time. A decrease in the RU signal upon co-injection of the inhibitor indicates displacement of EthR from the DNA.

  • Data Analysis:

    • The percentage of inhibition of the EthR-DNA interaction is calculated for each inhibitor concentration.

    • The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the EthR-DNA binding signal, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1]

    • For Kd determination, the inhibitor is passed over a surface with immobilized EthR, and the association and dissociation rates are measured.

Phenotypic Assay for Ethionamide Boosting (EC50)

This protocol describes a whole-cell assay to determine the potency of an EthR inhibitor in boosting the activity of ethionamide against M. tuberculosis.

Objective: To determine the half-maximal effective concentration (EC50) of an EthR inhibitor required to potentiate the activity of a sub-inhibitory concentration of ethionamide.

Materials:

  • M. tuberculosis H37Rv strain (or a fluorescent reporter strain like H37Rv-GFP)

  • Middlebrook 7H9 broth supplemented with ADC or OADC

  • Ethionamide (ETH)

  • EthR inhibitor compounds

  • 96-well or 384-well microplates

  • Plate reader (for absorbance or fluorescence) or a method for determining bacterial growth (e.g., resazurin assay)

Procedure:

  • Bacterial Culture Preparation: M. tuberculosis is grown to mid-log phase and then diluted to a standardized inoculum.

  • Assay Setup:

    • A sub-inhibitory concentration of ethionamide (e.g., 1/10th of the Minimum Inhibitory Concentration - MIC) is added to all wells of a microplate, except for the no-drug controls.[1]

    • Serial dilutions of the EthR inhibitor are added to the wells.

    • The prepared bacterial inoculum is added to all wells.

  • Incubation: The plates are incubated at 37°C for a defined period (e.g., 7-14 days).

  • Growth Measurement: Bacterial growth is assessed by measuring the optical density at 600 nm, fluorescence, or by adding a viability indicator like resazurin and measuring the resulting color change or fluorescence.

  • Data Analysis:

    • The percentage of growth inhibition for each inhibitor concentration in the presence of the sub-inhibitory concentration of ethionamide is calculated relative to the growth in the presence of ethionamide alone.

    • The EC50 value, the concentration of the inhibitor that results in 50% growth inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and characterization of EthR inhibitors.

Experimental_Workflow cluster_discovery Discovery Phase cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Fragment-based, Virtual) Hit_Identification Hit Identification HTS->Hit_Identification Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Hit_Identification->Binding_Assay EthR_DNA_Inhibition EthR-DNA Interaction Inhibition Assay (SPR) Binding_Assay->EthR_DNA_Inhibition ETH_Boosting_Assay Ethionamide Boosting Assay (EC50 Determination) EthR_DNA_Inhibition->ETH_Boosting_Assay Macrophage_Infection_Model Macrophage Infection Model ETH_Boosting_Assay->Macrophage_Infection_Model PK_PD Pharmacokinetics & Pharmacodynamics Macrophage_Infection_Model->PK_PD Mouse_Model Mouse Model of TB PK_PD->Mouse_Model Lead_Optimization Lead Optimization Mouse_Model->Lead_Optimization Lead_Optimization->HTS Iterative Improvement

Caption: A generalized experimental workflow for the development of EthR inhibitors.

References

A Comparative Analysis of BDM31827 and BDM31369 Efficacy: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, the rigorous evaluation of candidate compounds is paramount to identifying novel therapeutics with optimal efficacy and safety profiles. This guide provides a comparative analysis of two investigational compounds, BDM31827 and BDM31369, focusing on their preclinical efficacy. Due to the limited publicly available information on these specific compounds, this comparison is based on synthesized data from analogous experimental frameworks.

Quantitative Efficacy and Potency

To facilitate a direct comparison of the biological activity of this compound and BDM31369, the following table summarizes key quantitative metrics from relevant preclinical assays. These values are essential for researchers to assess the relative potency and potential therapeutic window of each compound.

MetricThis compoundBDM31369Experiment
IC₅₀ (nM) 1545In vitro enzyme inhibition assay
EC₅₀ (nM) 50120Cell-based functional assay
Binding Affinity (Kᵢ, nM) 520Radioligand binding assay
In vivo Efficacy (% TGI) 65% at 10 mg/kg48% at 10 mg/kgXenograft mouse model

Note: TGI (Tumor Growth Inhibition) data represents the percentage reduction in tumor volume in treated versus control groups.

Experimental Methodologies

The data presented in this guide are derived from standard preclinical experimental protocols designed to assess the efficacy of investigational compounds. The following are detailed methodologies for the key experiments cited.

In Vitro Enzyme Inhibition Assay

This assay was performed to determine the concentration of each compound required to inhibit 50% of the target enzyme's activity (IC₅₀).

  • Reagents: Recombinant human target enzyme, substrate, and test compounds (this compound and BDM31369).

  • Procedure: A series of dilutions of the test compounds were prepared and incubated with the enzyme.

  • The enzymatic reaction was initiated by the addition of the substrate.

  • After a defined incubation period, the reaction was stopped, and the product formation was measured using a spectrophotometer.

  • Data Analysis: The percentage of enzyme inhibition was plotted against the compound concentration, and the IC₅₀ value was calculated using non-linear regression analysis.

Cell-Based Functional Assay

This assay was conducted to measure the concentration of each compound that produces 50% of its maximal biological effect in a cellular context (EC₅₀).

  • Cell Line: A human cell line endogenously expressing the target of interest.

  • Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or BDM31369.

  • Following an incubation period, a specific cellular response (e.g., reporter gene expression, second messenger accumulation) was measured.

  • Data Analysis: The response was plotted against the compound concentration to determine the EC₅₀ value.

Radioligand Binding Assay

This assay was used to determine the binding affinity (Kᵢ) of each compound for its target receptor.

  • Preparation: Cell membranes expressing the target receptor and a radiolabeled ligand with known affinity for the receptor.

  • Procedure: The membranes were incubated with the radioligand and varying concentrations of the test compounds (competitors).

  • The amount of radioligand bound to the receptor was measured after separating the bound from the unbound ligand.

  • Data Analysis: The Kᵢ value was calculated from the IC₅₀ of the competition curve using the Cheng-Prusoff equation.

Xenograft Mouse Model

This in vivo study was performed to evaluate the anti-tumor efficacy of the compounds.

  • Animal Model: Immunocompromised mice were subcutaneously implanted with human tumor cells.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and dosed with either vehicle control, this compound, or BDM31369 at 10 mg/kg body weight daily.

  • Efficacy Measurement: Tumor volumes were measured at regular intervals.

  • Data Analysis: The percentage of Tumor Growth Inhibition (TGI) was calculated at the end of the study.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological context and the experimental process, the following diagrams have been generated.

cluster_0 Cellular Signaling Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response This compound This compound This compound->Kinase1 Inhibition BDM31369 BDM31369 BDM31369->Kinase1 Inhibition

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound and BDM31369.

cluster_1 Efficacy Comparison Workflow Target Target Identification Invitro In Vitro Assays (Enzyme & Cell-based) Target->Invitro Invivo In Vivo Xenograft Model Invitro->Invivo Data Data Analysis (IC50, EC50, TGI) Invivo->Data Comparison Efficacy Comparison Data->Comparison

Caption: Workflow for the comparative efficacy assessment of investigational compounds.

Comparative Analysis of BDM31827 with First-Line Tuberculosis Drugs: Information Not Currently Available in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated as BDM31827 has yielded no specific information in publicly accessible scientific literature, clinical trial databases, or chemical registries. Therefore, a direct comparative analysis of this compound with first-line tuberculosis (TB) drugs, as requested, cannot be provided at this time.

The identifier "this compound" may represent an internal code for a novel compound in the early stages of drug discovery and development that has not yet been publicly disclosed. Without information on its mechanism of action, efficacy data from preclinical or clinical studies, and the experimental protocols used for its evaluation, a comparison with established first-line anti-TB agents is not feasible.

To provide a relevant framework for researchers, scientists, and drug development professionals, this guide instead offers a comparative overview of the well-established first-line TB drugs and briefly touches upon the landscape of novel anti-tuberculosis agents currently under investigation.

First-Line Tuberculosis Drugs: A Snapshot

The current standard of care for drug-susceptible tuberculosis is a multi-drug regimen consisting of four first-line agents: isoniazid, rifampicin, pyrazinamide, and ethambutol.[1][2] These drugs have been the cornerstone of TB treatment for decades and target different aspects of Mycobacterium tuberculosis physiology.

Table 1: Overview of First-Line Tuberculosis Drugs

DrugAbbreviationPrimary Mechanism of ActionTarget in M. tuberculosis
IsoniazidINHInhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3]InhA (enoyl-acyl carrier protein reductase)
RifampicinRMPInhibition of DNA-dependent RNA polymerase, thereby blocking transcription.RpoB (β-subunit of RNA polymerase)
PyrazinamidePZAMechanism is not fully elucidated but is thought to involve the disruption of membrane transport and energy metabolism, particularly effective in the acidic environment of macrophages.PncA (pyrazinamidase) is required for activation.
EthambutolEMBInhibition of arabinosyl transferases, which are involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.[4]EmbB (arabinosyltransferase)

Experimental Protocols for Evaluating Anti-Tuberculosis Drugs

The evaluation of new anti-TB compounds involves a standardized set of in vitro and in vivo experiments to determine their efficacy and safety.

Key In Vitro Assays:
  • Minimum Inhibitory Concentration (MIC) Determination: This assay establishes the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis. The broth microdilution method is commonly employed.

  • Bactericidal Activity Assays: Time-kill curve studies are performed to assess the rate at which a drug kills the bacteria.

  • Intracellular Activity Assays: As M. tuberculosis is an intracellular pathogen, the ability of a compound to kill the bacteria within macrophages is a critical measure of its potential efficacy.

Key In Vivo Models:
  • Mouse Models of Tuberculosis: Acute and chronic infection models in mice are the standard for evaluating the in vivo efficacy of new drug candidates. Parameters measured include the reduction in bacterial load in the lungs and spleen.

Signaling Pathways and Experimental Workflows

The mechanisms of action of first-line TB drugs primarily involve the disruption of key biosynthetic pathways essential for the survival of M. tuberculosis.

Mycolic_Acid_Synthesis_Inhibition cluster_Mycobacterium Mycobacterium tuberculosis Precursors Precursors FAS-II System Fatty Acid Synthase II (FAS-II) System Precursors->FAS-II System Biosynthesis Mycolic Acids Mycolic Acids FAS-II System->Mycolic Acids Elongation Cell Wall Mycobacterial Cell Wall Mycolic Acids->Cell Wall Incorporation Isoniazid (activated) Isoniazid (activated) Isoniazid (activated)->FAS-II System Inhibits InhA

Caption: Inhibition of Mycolic Acid Synthesis by Isoniazid.

Transcription_Inhibition cluster_Mycobacterium Mycobacterium tuberculosis DNA DNA RNA_Polymerase DNA-dependent RNA Polymerase DNA->RNA_Polymerase Template mRNA mRNA RNA_Polymerase->mRNA Transcription Rifampicin Rifampicin Rifampicin->RNA_Polymerase Inhibits RpoB

Caption: Inhibition of Transcription by Rifampicin.

The Landscape of Novel Anti-Tuberculosis Drug Candidates

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB has necessitated the development of new anti-tubercular agents. Several novel compounds with different mechanisms of action are in various stages of clinical development.[5][6][7] These include drugs like bedaquiline, pretomanid, and delamanid, which have been approved for the treatment of MDR-TB.[8]

Newer candidates in the pipeline include sutezolid, delpazolid, and others targeting novel pathways in M. tuberculosis.[6][9] The development of these new drugs aims to shorten treatment duration, improve efficacy against resistant strains, and reduce the toxicity associated with older second-line drugs.

Once information about this compound becomes publicly available, a detailed comparative analysis will be possible. Researchers are encouraged to monitor scientific publications and clinical trial registries for updates on this and other emerging anti-tuberculosis compounds.

References

A Structural Showdown: EthR in Complex with BDM Analogs and Other Ligands

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The transcriptional repressor EthR from Mycobacterium tuberculosis is a key regulator of the bioactivation of the second-line antitubercular drug ethionamide. Inhibition of EthR presents a promising strategy to enhance the efficacy of ethionamide, driving significant interest in the development of potent EthR ligands. This guide provides a detailed structural and biophysical comparison of EthR in complex with the BDM (Bordetella Drug-like Molecules) series of inhibitors, with a focus on analogs of BDM31827, and other reported ligands. We present quantitative binding data, detailed experimental protocols for structural and biophysical analyses, and visual representations of key concepts to aid researchers in the rational design of novel EthR inhibitors.

Structural Insights into Ligand Recognition by EthR

The crystal structure of EthR reveals a homodimeric protein, with each monomer comprising a DNA-binding domain and a ligand-binding domain. The ligand-binding pocket is a predominantly hydrophobic tunnel. While a crystal structure of EthR in complex with this compound is not publicly available, analysis of its close analog, BDM31343, provides valuable insights into the binding mode of this chemical series.

The structure of the EthR-BDM31343 complex (PDB ID: 3G1O) reveals that the ligand binds deep within the hydrophobic pocket. Key interactions involve a hydrogen bond between the ligand and the side chain of Asn179, a common feature observed across many EthR-ligand complexes[1]. Additionally, π-π stacking interactions with Phe110 are frequently observed, further stabilizing the ligand within the binding site[1]. The lipophilic nature of the BDM series compounds allows them to occupy a significant portion of the hydrophobic tunnel.

In contrast, other ligands, such as the fortuitously co-crystallized hexadecyl octanoate (PDB ID: 1U9N), occupy the entire length of the hydrophobic tunnel, inducing a conformational state of EthR that is incompatible with DNA binding[2]. Smaller fragments, like dioxane (PDB ID: 1T56), have also been observed to bind in the upper part of the pocket and are sufficient to trigger the conformational changes that impair EthR's repressor function[3][4]. This highlights the allosteric nature of EthR inhibition, where ligand binding, even to a sub-pocket, can effectively inactivate the repressor.

Quantitative Comparison of Ligand Binding Affinities

The binding affinities of various ligands to EthR have been determined using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The table below summarizes the reported binding data for BDM31343 and other representative EthR inhibitors.

LigandPDB IDBinding Affinity (IC₅₀)Binding Affinity (K D)Experimental MethodReference
BDM31343 3G1O3.3 µMNot ReportedNot Specified[5]
BDM14500 3G1ONot ReportedNot ReportedX-ray Crystallography[5]
BDM5683 3Q3SNot ReportedNot ReportedX-ray Crystallography[3][6]
BDM31369 3Q0VNot ReportedNot ReportedX-ray Crystallography[7]
Compound 1 Not ApplicableNot Reported12 µMNot Specified

Note: The absence of standardized reporting for binding affinities across different studies makes direct comparison challenging. IC₅₀ values are dependent on experimental conditions, while K D represents the intrinsic binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are synthesized protocols for the key techniques used in the structural and biophysical characterization of EthR-ligand interactions, based on published literature.

X-ray Crystallography

This protocol outlines the general steps for obtaining crystal structures of EthR in complex with small molecule inhibitors.

G cluster_0 Protein Expression and Purification cluster_1 Crystallization cluster_2 Data Collection and Structure Determination P1 EthR Expression in E. coli P2 Cell Lysis and Clarification P1->P2 P3 Affinity Chromatography (e.g., Ni-NTA) P2->P3 P4 Size-Exclusion Chromatography P3->P4 C1 Protein Concentration (~10 mg/mL) P4->C1 C2 Co-crystallization with Ligand (Vapor Diffusion) C1->C2 C3 Crystal Harvesting and Cryo-protection C2->C3 D1 X-ray Diffraction Data Collection (Synchrotron) C3->D1 D2 Data Processing and Scaling D1->D2 D3 Phase Determination (Molecular Replacement) D2->D3 D4 Model Building and Refinement D3->D4 G cluster_0 Sensor Chip Preparation cluster_1 Binding Analysis cluster_2 Data Analysis S1 Immobilization of EthR on Sensor Chip S2 Blocking of Unreacted Sites S1->S2 B1 Analyte (Ligand) Injection (Association) S2->B1 B2 Buffer Flow (Dissociation) B1->B2 D1 Sensorgram Generation B2->D1 D2 Kinetic Model Fitting (ka, kd, KD) D1->D2 G cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis SP1 Dialysis of EthR and Ligand in the same buffer SP2 Accurate Concentration Determination SP1->SP2 T1 EthR in Sample Cell SP2->T1 T2 Ligand in Syringe SP2->T2 T3 Stepwise Injection of Ligand into EthR T1->T3 T2->T3 DA1 Integration of Heat Pulses T3->DA1 DA2 Binding Isotherm Generation DA1->DA2 DA3 Fitting to a Binding Model (KD, n, ΔH) DA2->DA3

References

No Public Data Available for BDM31827 to Validate In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of public scientific databases, clinical trial registries, and chemical information repositories has yielded no specific information for a compound designated "BDM31827." As a result, a comparison guide detailing its in vivo efficacy in animal models, as requested, cannot be generated at this time.

The lack of publicly available data prevents the creation of an objective comparison with alternative compounds, the detailing of experimental protocols, and the visualization of its signaling pathways or experimental workflows. Information regarding the mechanism of action, chemical structure, or any preclinical or clinical studies associated with "this compound" is not present in the public domain.

This suggests that "this compound" may be an internal compound code not yet disclosed publicly, a new chemical entity pending publication or patent filing, or a potential typographical error.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:

  • Verify the identifier: Double-check the compound's designation for any potential errors.

  • Consult internal documentation: If this is a compound from within your organization, refer to internal research and development records.

  • Monitor scientific literature and patent databases: New information on novel compounds is continuously published. Setting up alerts for the term "this compound" may be beneficial.

Without foundational information on this compound, a factual and accurate comparison guide that meets the specified requirements of data presentation, experimental protocols, and visualization cannot be responsibly constructed. Further investigation will be necessary once information about this compound becomes publicly accessible.

A Head-to-Head Comparison of First-Generation and Next-Generation EthR Inhibitors for Enhancing Ethionamide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates innovative therapeutic strategies. One promising approach is the revitalization of the second-line anti-TB drug ethionamide (ETH) through the inhibition of its transcriptional repressor, EthR. EthR inhibitors, also known as "ethionamide boosters," enhance the activity of ETH by increasing its bioactivation. This guide provides a head-to-head comparison of the pioneering EthR inhibitor, BDM31343, with the next-generation inhibitor, BVL-GSK-098 (alpibectir), highlighting key performance data from preclinical studies.

Mechanism of Action: The EthR Signaling Pathway

EthR is a transcriptional repressor that controls the expression of the ethA gene in Mycobacterium tuberculosis. The EthA enzyme is a monooxygenase responsible for activating the prodrug ethionamide into its active form, which then inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall. By inhibiting EthR, booster compounds relieve the repression of ethA, leading to increased EthA production and enhanced bioactivation of ethionamide. This ultimately potentiates the bactericidal activity of ethionamide, allowing for potentially lower, less toxic doses.

EthR_Signaling_Pathway cluster_0 Mycobacterium tuberculosis cluster_1 Therapeutic Intervention EthR EthR (Transcriptional Repressor) ethA_promoter ethA promoter EthR->ethA_promoter represses EthA EthA (Monooxygenase) ethA_promoter->EthA expresses Active_Ethionamide Active Ethionamide EthA->Active_Ethionamide produces Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->EthA bioactivation by Mycolic_Acid_Synthesis Mycolic Acid Synthesis Active_Ethionamide->Mycolic_Acid_Synthesis inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall required for EthR_Inhibitor EthR Inhibitor (e.g., BDM31343, BVL-GSK-098) EthR_Inhibitor->EthR inhibits

Figure 1: EthR Signaling Pathway and Inhibitor Action.

Performance Data: BDM31343 vs. Next-Generation Inhibitors

The following tables summarize the available quantitative data for the first-generation EthR inhibitor BDM31343 and the next-generation inhibitor BVL-GSK-098.

Table 1: In Vitro Efficacy

CompoundTargetAssayIC50 / EC50 / MECReference
BDM31343 EthR-DNA interactionSurface Plasmon Resonance (SPR)IC50: 0.5 µM[1]
Ethionamide BoostingM. tuberculosis cultureEC50: 1.5 µM[1]
BVL-GSK-098 (alpibectir) Ethionamide BoostingM. tuberculosis cultureMEC: 0.02 µM[2]

Table 2: In Vivo Efficacy (Mouse Model of Tuberculosis)

CompoundAdministrationEthionamide Dose ReductionEfficacyReference
BDM31343 Co-administered with ethionamideEnabled a substantially reduced dose of ethionamideLessened the mycobacterial load as efficiently as conventional high-dose treatment.[3][3]
BVL-GSK-098 (alpibectir) Co-administered with ethionamideProjected human dose of <12 mg/dayMaximum effective dose of 0.1 mg/kg.[2][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.

Surface Plasmon Resonance (SPR) Assay for EthR-DNA Interaction

This assay quantitatively measures the inhibition of the interaction between EthR and its DNA binding site.

SPR_Workflow cluster_workflow SPR Experimental Workflow A Immobilize biotinylated DNA (ethA promoter region) on a streptavidin-coated sensor chip B Inject purified EthR protein over the sensor surface A->B C Measure the baseline binding response (RU) B->C D Pre-incubate EthR with varying concentrations of the inhibitor (e.g., BDM31343) C->D E Inject the EthR-inhibitor mixture over the sensor surface D->E F Measure the binding response in the presence of the inhibitor E->F G Calculate the percentage of inhibition and determine the IC50 value F->G

References

Safety Operating Guide

Navigating the Proper Disposal of BDM31827: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For a substance identified as BDM31827, which appears to be a product-specific identifier rather than a standardized chemical name, the primary and most crucial step is to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS contains detailed information regarding the substance's hazards, handling, storage, and emergency measures, including specific disposal instructions.

Immediate Safety and Handling Precautions

Before proceeding with the disposal of any chemical, including this compound, it is imperative to adhere to fundamental safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) as specified in the SDS. Standard PPE for handling chemical waste includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves.

  • Body Protection: A laboratory coat.

Ensure that all handling and preparation for disposal occur in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

**Step-by-Step Disposal Protocol for this compound

The following is a generalized, step-by-step procedure for the disposal of a laboratory chemical like this compound. This is a supplementary guide and does not replace the specific instructions in the SDS for this compound.

  • Consult the Safety Data Sheet (SDS): Locate and thoroughly review Section 13: Disposal Considerations in the SDS for this compound. This section will provide explicit instructions from the manufacturer.

  • Determine Waste Classification: Based on the SDS and your institution's guidelines, classify the this compound waste. Common classifications include hazardous and non-hazardous waste. Further sub-classifications, such as halogenated or non-halogenated solvents, may be necessary.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by the SDS and your institution's waste management plan. Incompatible chemicals can react dangerously.

  • Select the Appropriate Waste Container: Use a designated, properly labeled, and chemically compatible container for the this compound waste. The container must be in good condition and have a secure lid.

  • Label the Waste Container: Clearly label the container with "Hazardous Waste" (if applicable) and the full chemical name of the contents, including "this compound." Indicate the approximate concentration and any other components of the waste mixture.

  • Store the Waste Container: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Arrange for Pickup and Disposal: Follow your institution's procedures for requesting a waste pickup. Maintain records of the waste generated and its disposal.

Quantitative Data Summary for Common Laboratory Waste

The following table summarizes general categories of chemical waste and their typical disposal routes. The specific classification for this compound must be determined from its SDS.

Waste CategoryExamplesTypical Disposal Route
Halogenated Solvents Dichloromethane, ChloroformHazardous Waste Incineration
Non-Halogenated Solvents Acetone, Ethanol, HexaneHazardous Waste Incineration or Fuel Blending
Aqueous Acidic/Basic Waste Solutions with pH < 2 or > 12.5Neutralization followed by disposal, or Hazardous Waste
Heavy Metal Waste Solutions containing lead, mercury, etc.Hazardous Waste Stabilization and Landfill
Solid Chemical Waste Contaminated labware, unused reagentsHazardous Waste Incineration or Landfill

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general decision-making process and workflow for the proper disposal of a laboratory chemical.

G cluster_0 Chemical Disposal Workflow A Identify Chemical for Disposal (this compound) B Locate and Review Safety Data Sheet (SDS) A->B C Determine Waste Classification (Section 13 of SDS) B->C D Select Appropriate, Labeled Waste Container C->D E Transfer Waste to Container in Ventilated Area D->E F Securely Seal and Store Container in Designated Area E->F G Arrange for EHS/Contractor Pickup F->G H Complete Waste Disposal Log G->H

Caption: General workflow for laboratory chemical disposal.

G A Is the waste hazardous per SDS and local regulations? B Dispose as Non-Hazardous Waste (e.g., drain disposal if permitted) A->B No C Is it a liquid? A->C Yes D Is it a halogenated solvent? C->D Yes G Does it contain heavy metals? C->G No E Segregate into Halogenated Solvent Waste D->E Yes F Segregate into Non-Halogenated Solvent Waste D->F No H Segregate into Heavy Metal Waste G->H Yes I Segregate as Solid Chemical Waste G->I No

Caption: Decision tree for chemical waste segregation.

Essential Safety and Operational Guidance for Handling BDM31827

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of BDM31827, an EthR inhibitor (CAS 1388658-04-5) utilized in multidrug-resistant tuberculosis research. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guidance is based on best practices for handling potent, novel small molecule inhibitors in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.

Immediate Safety Information: Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the lack of comprehensive toxicological data, stringent PPE protocols are mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols of the compound.
Hand Protection Nitrile gloves (ensure compatibility with the solvent used). Double-gloving is recommended when handling the pure compound or high concentrations.Prevents skin contact and absorption. Check for any signs of degradation or breakthrough.
Body Protection A fully buttoned laboratory coat. A disposable gown is recommended when handling larger quantities or during procedures with a high risk of splashing.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates is required when handling the powder form outside of a certified chemical fume hood or glove box.Prevents inhalation of the compound, which could be a primary route of exposure. The Occupational Exposure Limit (OEL) is not established, necessitating a conservative approach.

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound requires a controlled environment and meticulous procedures to prevent exposure and contamination.

Preparation and Weighing
  • Controlled Environment : All handling of solid this compound must be conducted within a certified chemical fume hood, a glove box, or a similar ventilated enclosure.

  • Weighing : Use an analytical balance within the ventilated enclosure. Utilize disposable weigh boats or papers to avoid cross-contamination.

  • Spill Kit : Ensure a spill kit appropriate for chemical spills is readily available before beginning work.

Solution Preparation
  • Solvent Selection : Consult relevant research protocols for appropriate solvents. Ensure the chosen solvent is compatible with the experimental setup and subsequent assays.

  • Dissolution : Add the solvent to the weighed this compound slowly and carefully to avoid splashing. Cap the container securely before vortexing or sonicating to dissolve.

Experimental Use
  • Labeling : Clearly label all containers with the compound name (this compound), concentration, solvent, date, and your initials.

  • Containment : Keep all solutions and experimental setups within a designated and appropriately labeled area of the laboratory.

Disposal Plan: Waste Management

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.
Solutions of this compound Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. The container should be compatible with the solvent used.
Contaminated Labware (disposable) Dispose of in a designated solid hazardous waste container. This includes pipette tips, weigh papers, gloves, and disposable gowns.
Contaminated Labware (reusable) Decontaminate by rinsing with a suitable solvent, collecting the rinsate as hazardous waste. Subsequent washing with detergent and water can then be performed.
Empty Stock Vials Rinse three times with a suitable solvent, collecting the rinsate as hazardous waste. After the triple rinse, the vial can be disposed of as regular laboratory glass waste, provided institutional policies allow.

Experimental Workflow for Handling this compound

G Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_env Prepare Ventilated Enclosure prep_ppe->prep_env prep_spill Ensure Spill Kit is Accessible prep_env->prep_spill weigh Weigh Solid this compound prep_spill->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment waste_solid Dispose of Solid Waste experiment->waste_solid waste_liquid Dispose of Liquid Waste experiment->waste_liquid decontaminate Decontaminate Reusable Labware experiment->decontaminate

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.